Hydrocortisone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |
InChI Key |
JYGXADMDTFJGBT-GNVNMZRRSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@@H]2O)([2H])[2H])C)(C(=O)CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Hydrocortisone-d3 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Hydrocortisone-d3 in scientific research. Primarily utilized as a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of hydrocortisone (B1673445) (cortisol) in complex biological matrices. Its use significantly enhances the reliability and precision of analytical methods, particularly in the fields of clinical diagnostics, pharmacology, and endocrinology. This guide will delve into the core principles of its application, present detailed experimental protocols, and summarize key quantitative data to facilitate its integration into research workflows.
Core Application: Internal Standard in Mass Spectrometry
This compound is most commonly employed as an internal standard in analytical methodologies that use mass spectrometry (MS) for detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] The fundamental principle behind its use is isotope dilution mass spectrometry. By introducing a known quantity of the deuterated analog into a sample, variations in sample preparation and instrument response can be normalized. This is because this compound is chemically identical to the endogenous hydrocortisone, and thus exhibits the same behavior during extraction, chromatography, and ionization. However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
The use of a deuterated internal standard is crucial for overcoming matrix effects, which are a common source of error in the analysis of biological samples like plasma, serum, and urine. It also accounts for any loss of analyte during the sample preparation process.
Quantitative Data for Analytical Methods
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of hydrocortisone using a deuterated internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for Hydrocortisone Quantification
| Parameter | Reported Values | Biological Matrix | Citation |
| Linearity Range | 5 - 500 ng/mL | Synthetic Human Urine | [1][2][3] |
| 2 - 300 ng/mL | Human Urine | [6] | |
| 0.02 - 0.4 mg/mL | Pharmaceutical Preparations | [7] | |
| Limit of Quantitation (LOQ) | 5 ng/mL | Synthetic Human Urine | [1][2][3] |
| 2 ng/mL | Human Urine | [6] | |
| 3.23 x 10⁻² mg/mL | Pharmaceutical Preparations | [7] | |
| Limit of Detection (LOD) | 0.5 ng/mL | Human Urine | [6] |
| 1.07 x 10⁻² mg/mL | Pharmaceutical Preparations | [7] | |
| Interday Precision (%RSD) | 5.0% - 7.2% | Synthetic Human Urine | [1][2] |
| Intraday Precision (%RSD) | 0.19% - 0.55% | Pharmaceutical Preparations | [7] |
| Accuracy/Recovery | 96% - 97% | Synthetic Human Urine | [2] |
| >89% | Human Urine | [8] | |
| 98% - 101% | Pharmaceutical Preparations | [7] |
Table 2: Mass Spectrometric Parameters for Hydrocortisone and its Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Citation |
| Hydrocortisone (Cortisol) | 363.2 | 121.2 | Positive APCI | [3] |
| 363.2 | 121.0 | Positive APCI | [9] | |
| 363 | 121 | Positive ESI | [5] | |
| This compound | 366.2 | 121.2 | Positive APCI | [3] |
| 366 | 121 | Positive ESI | [5] | |
| Hydrocortisone-d4 | 367.2 | 121.2 | Positive APCI | [3] |
| 367 | 121 | Positive ESI | [5] |
APCI: Atmospheric Pressure Chemical Ionization, ESI: Electrospray Ionization
Experimental Protocols
General Workflow for Quantitative Analysis using this compound Internal Standard
The following diagram illustrates a typical workflow for the quantification of hydrocortisone in a biological sample using this compound as an internal standard.
Detailed Methodologies
Sample Preparation (Dilute-and-Shoot)
For some applications with relatively clean matrices like urine, a simple "dilute-and-shoot" method can be employed.[1][2][3]
-
Aliquots of the urine sample are taken.
-
A working solution of this compound in a suitable solvent (e.g., methanol) is added to each sample to a final concentration within the linear range of the assay.
-
The samples are diluted with water or an appropriate buffer.
-
The diluted samples are then directly injected into the LC-MS/MS system.
Sample Preparation (Liquid-Liquid Extraction)
For more complex matrices like plasma or serum, a liquid-liquid extraction is often necessary to remove interfering substances.
-
To a measured volume of plasma, a known amount of this compound internal standard is added.
-
Proteins are precipitated by adding a solvent such as acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube.
-
A water-immiscible organic solvent (e.g., ethyl acetate) is added to the supernatant, and the mixture is vortexed to extract the hydrocortisone and its deuterated analog into the organic layer.
-
The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in the mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Conditions
-
Chromatography: Reverse-phase chromatography is typically used to separate hydrocortisone from other endogenous compounds. A C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[2][10]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in the positive ion mode with either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][2][3] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both hydrocortisone and this compound are monitored for high selectivity and sensitivity.[5]
Application in Pharmacokinetic and Metabolism Studies
Beyond its role as an internal standard, deuterated hydrocortisone is also used as a tracer in pharmacokinetic studies to investigate the in vivo metabolism and clearance of cortisol.[11][12][13] By administering a dose of deuterated hydrocortisone and subsequently measuring the ratio of the labeled to unlabeled cortisol and its metabolites in biological fluids over time, researchers can determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.
For instance, the rate of appearance of this compound from the metabolism of a deuterated precursor can be used to determine the velocity of specific enzymes involved in steroidogenesis, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[5]
Hydrocortisone Signaling Pathway
While this compound is primarily an analytical tool, understanding the biological pathways of hydrocortisone is crucial for interpreting the data obtained from its quantification. Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Conclusion
This compound is a critical tool in modern biomedical research, enabling the accurate and precise quantification of hydrocortisone in a variety of biological matrices. Its primary application as an internal standard in LC-MS/MS methods has significantly improved the reliability of clinical and research data. Furthermore, its use as a tracer in pharmacokinetic studies provides valuable insights into the metabolism and disposition of this vital steroid hormone. This guide provides the foundational knowledge and practical data necessary for researchers to effectively incorporate this compound into their analytical and experimental workflows.
References
- 1. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Isotopic Purity of Hydrocortisone-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Hydrocortisone-d3. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key workflows and pathways to support research and development in endocrinology, drug metabolism studies, and clinical diagnostics.
Introduction
Hydrocortisone (B1673445), the pharmaceutical form of cortisol, is a glucocorticoid steroid hormone essential in the regulation of metabolism and immune response. Deuterium-labeled hydrocortisone, such as this compound, serves as a critical internal standard for quantitative bioanalysis by mass spectrometry, enabling precise and accurate measurement of endogenous hydrocortisone levels in various biological matrices. This guide outlines the chemical synthesis of this compound and the analytical methodologies for determining its isotopic purity.
Synthesis of this compound
The synthesis of deuterated hydrocortisone typically involves selective deuterium (B1214612) exchange or reduction reactions on a suitable steroid precursor. A common and effective strategy is the reductive deuteration of a cortisone (B1669442) derivative, where deuterium atoms are introduced at specific positions.
Synthetic Pathway Overview
A general pathway for the synthesis of multiply deuterated hydrocortisone (cortisol) involves the use of cortisone as a starting material. The process includes protection of reactive functional groups, followed by hydrogen-deuterium exchange and reductive deuteration, and concluding with deprotection steps.
Caption: Synthetic pathway for Hydrocortisone-d4 from Cortisone.
Experimental Protocol: Synthesis of [9,11,12,12-2H4]cortisol (Hydrocortisone-d4)[1]
This protocol describes a method for preparing cortisol labeled with four deuterium atoms at chemically stable sites.[1]
-
Protection of the C-17 Dihydroxyacetone Side Chain: The C-17 dihydroxyacetone side chain of cortisone is protected, for example, as a bismethylenedioxy (BMD) derivative.
-
Hydrogen-Deuterium Exchange: The protected cortisone is subjected to hydrogen-deuterium exchange using 6.5% sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD).
-
Protection of the C-3 Carbonyl: The C-3 carbonyl group is then protected as a semicarbazone.
-
Reductive Deuteration: Subsequent reductive deuteration at the C-11 position is carried out using sodium borodeuteride (NaBD4).
-
Deprotection and Removal of Exchangeable Deuterium: Exchangeable deuterium atoms are removed under the same exchange-reaction conditions but in a medium of 6.5% sodium hydroxide (B78521) (NaOH) in methanol (MeOH), followed by deprotection to yield the desired [9,11,12,12-2H4]cortisol.
Isotopic Purity Analysis
The determination of isotopic purity is crucial to validate the synthesis and ensure the suitability of the labeled compound as an internal standard. The primary techniques for this analysis are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection by mass spectrometry or NMR.
Caption: General workflow for isotopic purity analysis.
Mass Spectrometry (MS)
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the most common technique for determining isotopic enrichment.
The following is a representative protocol for the quantitative analysis of this compound in a biological matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hydrocortisone from other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize cone voltage and collision energy for each transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic purity. Both 1H NMR and 2H NMR can be utilized. In 1H NMR, the disappearance of a signal corresponding to a proton that has been replaced by deuterium confirms the labeling. In 2H NMR, the presence of a signal at a specific chemical shift indicates the position of the deuterium atom.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of deuterated hydrocortisone.
Table 1: Isotopic Distribution of Synthesized Deuterated Cortisol
| Labeled Compound | d3 Isotope (%) | d4 Isotope (%) | d5 Isotope (%) | Reference |
| [9,11,12,12-2H4]cortisol | 21.2 | 78.1 | 0.74 | [1] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Hydrocortisone Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.73 nmol/L for cortisol-d3 | [2] |
| Limit of Detection (LOD) | 1.37 nmol/L for cortisol-d3 | [2] |
| Intra-assay Precision (CV) | <15% | [2] |
| Inter-assay Precision (CV) | <15% | [2] |
| Accuracy | ±15% | [2] |
Conclusion
The synthesis of this compound with high isotopic purity is achievable through established chemical methods such as reductive deuteration. The accurate determination of its isotopic enrichment is paramount for its application as an internal standard in quantitative mass spectrometric assays. This guide provides the fundamental protocols and data to aid researchers in the synthesis and quality control of deuterated hydrocortisone for various scientific applications.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated hydrocortisone (B1673445), a critical tool in biomedical research and drug development. The strategic replacement of hydrogen with deuterium (B1214612) atoms provides a stable isotopic label, enabling its use as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic and pharmacokinetic studies without altering its fundamental chemical reactivity.[1] This document details its physicochemical characteristics, synthesis, analytical methodologies, and its role in elucidating biological pathways.
Physicochemical Properties
Deuteration of hydrocortisone results in a predictable increase in its molecular weight, with minimal impact on its other physical and chemical properties. The location and number of deuterium atoms can be tailored to specific research needs. Below is a summary of the key properties for a commonly used isotopologue, Hydrocortisone-d4 (Cortisol-9,11,12,12-d4).
Table 1: Physical and Chemical Properties of Deuterated Hydrocortisone (Hydrocortisone-d4)
| Property | Value | Reference |
| Chemical Name | Cortisol-9,11,12,12-d4 | [2] |
| Synonyms | Deuterated hydrocortisone, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 | [2] |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [2] |
| Molecular Weight | 366.48 g/mol | [2] |
| Melting Point | 211-214 °C | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol (B129727).[3] Sparingly soluble in aqueous buffers.[4] | |
| Storage | -20°C | [2] |
Synthesis of Deuterated Hydrocortisone
The synthesis of deuterated hydrocortisone typically involves either hydrogen-deuterium exchange reactions or reductive deuteration of a suitable precursor.[7][8] The choice of method depends on the desired positions and number of deuterium labels.
General Synthetic Strategies
-
Hydrogen-Deuterium Exchange: This method utilizes a deuterated solvent (e.g., D₂O, CH₃OD) in the presence of a base or acid catalyst to exchange labile protons for deuterium atoms. For hydrocortisone, protons adjacent to carbonyl groups are the most susceptible to exchange.[8]
-
Reductive Deuteration: This approach involves the use of a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms during the reduction of a double bond or a carbonyl group in a precursor molecule.[7][9]
Exemplary Experimental Protocol: Synthesis of Cortisol-9,11,12,12-d4
The synthesis of Cortisol-9,11,12,12-d4 can be achieved through a multi-step process involving protection of functional groups, hydrogen-deuterium exchange, and reductive deuteration.[9]
Caption: Synthetic workflow for Cortisol-9,11,12,12-d4.
Protocol:
-
Protection: The C-17 dihydroxyacetone side chain of a cortisone precursor is protected to prevent unwanted side reactions.[9]
-
Hydrogen-Deuterium Exchange: The protected cortisone is treated with a deuterated base, such as sodium deuteroxide (NaOD) in deuterated methanol (MeOD), to facilitate the exchange of protons at positions 9 and 12 with deuterium.[9]
-
Protection of C-3 Carbonyl: The carbonyl group at the C-3 position is then protected, for example, as a semicarbazone.[9]
-
Reductive Deuteration: The 11-keto group is reduced to a hydroxyl group using sodium borodeuteride (NaBD₄), introducing a deuterium atom at the C-11 position.[9]
-
Deprotection: The protecting groups at C-17 and C-3 are removed to yield the final deuterated hydrocortisone.[9]
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
Analytical Methodologies
The accurate characterization and quantification of deuterated hydrocortisone are crucial for its application in research. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a separation technique like HPLC.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantitative analysis of deuterated hydrocortisone in biological matrices.[10]
Caption: General workflow for HPLC-MS/MS analysis.
Exemplary Protocol for Quantification in Urine: [10]
-
Sample Preparation:
-
A "dilute-and-shoot" method can be employed for urine samples, where the sample is simply diluted with water before injection.
-
For more complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.
-
-
Internal Standard: A known amount of deuterated hydrocortisone (e.g., hydrocortisone-d4) is added to the sample as an internal standard.[10]
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is common. For example, an isocratic system of 40% 0.003% TFA in water and 60% 0.003% TFA in methanol can be used.[10]
-
Flow Rate: A typical flow rate is around 1 mL/min.[10]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 45°C.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For example, for hydrocortisone-d4, the transition m/z 367.2 -> 121.2 might be monitored, while for unlabeled hydrocortisone, it would be m/z 363.2 -> 121.2.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of deuterated hydrocortisone and for determining the specific sites and extent of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific positions.[11]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, providing information about the chemical environment of the deuterium atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic changes in the signals of carbons directly bonded to deuterium due to the C-D coupling.
Role in Elucidating Biological Pathways
Deuterated hydrocortisone is an invaluable tracer for studying the pharmacokinetics, metabolism, and signaling pathways of endogenous cortisol.[12]
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a ligand-dependent transcription factor to regulate gene expression.[13][14][15]
Caption: Simplified glucocorticoid receptor signaling pathway.
By using deuterated hydrocortisone, researchers can distinguish the administered exogenous steroid from the endogenous cortisol pool, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) properties.[16] This is crucial for understanding how various physiological and pathological conditions affect cortisol kinetics and for the development of new glucocorticoid-based therapies. For example, studies using deuterated hydrocortisone have been instrumental in elucidating the interconversion between cortisol and its inactive metabolite, cortisone, a key step in regulating glucocorticoid activity at the tissue level.[16]
Conclusion
Deuterated hydrocortisone is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, enable its effective use in a wide range of applications. From serving as a reliable internal standard in quantitative bioanalysis to acting as a sophisticated tracer for probing complex biological pathways, deuterated hydrocortisone continues to be instrumental in advancing our understanding of steroid endocrinology and in the development of safer and more effective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the successful implementation of deuterated hydrocortisone in various research and development endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydrocortisone-9,11,12,12-d4 D 98atom , 98 CP 73565-87-4 [sigmaaldrich.com]
- 3. CORTISOL-9,11,12,12-D4 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Cortisol-9,11,12,12-d4 | 73565-87-4 | 95% by HPLC; 98% atom D [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available Hydrocortisone-d3 for Researchers and Drug Development Professionals
Introduction: Hydrocortisone-d3 (Cortisol-d3) is the deuterium-labeled form of Hydrocortisone (B1673445), a glucocorticoid steroid hormone. Its primary application in research and drug development is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight than the endogenous compound, allowing for its distinct detection and accurate quantification of unlabeled hydrocortisone in various biological matrices. This technical guide provides an overview of commercially available this compound, its key specifications, relevant experimental protocols, and associated signaling pathways.
Commercially Available this compound Suppliers and Specifications
Several chemical suppliers offer this compound for research purposes. The products are typically intended for laboratory use only and not for human or veterinary applications.[2] Key quantitative data from various suppliers are summarized in the table below for easy comparison. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Catalog Number | Purity (LCMS/HPLC) | Isotopic Enrichment/Purity | CAS Number | Molecular Formula | Molecular Weight |
| MedchemExpress | HY-N0583S3 | 98.02% | 98.30% | 115699-92-8 | C₂₁H₂₇D₃O₅ | 365.48 |
| LGC Standards | EF-248-A | 98.42% (242 nm) | 98.6% (d3 = 95.94%) | 115699-92-8 | C₂₁H₂₇D₃O₅ | 365.48 |
| DC Chemicals | - | - | - | 115699-92-8 | C₂₁H₂₇D₃O₅ | 365.48 |
| InvivoChem | V50488 | ≥98% | - | 115699-92-8 | - | - |
Experimental Protocols
The primary use of this compound is as an internal standard in quantitative bioanalysis. Below is a generalized protocol for the determination of hydrocortisone in a biological matrix (e.g., plasma, serum, urine) using LC-MS/MS, adapted from established methodologies.[6][7]
Protocol: Quantitative Analysis of Hydrocortisone in Human Urine using LC-MS/MS
1. Materials and Reagents:
-
Hydrocortisone (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human urine samples
-
Supported Liquid Extraction (SLE) plate or liquid-liquid extraction solvents
-
LC-MS/MS system with an appropriate column (e.g., HSS-PFP)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of hydrocortisone and this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of hydrocortisone into a blank matrix (e.g., synthetic urine).
-
Prepare a working solution of this compound.
3. Sample Preparation:
-
To a known volume of urine sample, calibrator, or quality control sample, add a precise volume of the this compound internal standard working solution.
-
Allow the sample to equilibrate.
-
Perform sample clean-up using either Supported Liquid Extraction (SLE) or liquid-liquid extraction.
-
SLE: Load the sample onto the SLE plate and elute with an appropriate solvent (e.g., ethyl acetate).
-
Liquid-Liquid Extraction: Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.
-
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify hydrocortisone and this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific precursor and product ion transitions should be optimized for the instrument used.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the calibration standards.
-
Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Hydrocortisone, as a glucocorticoid, exerts its biological effects primarily through the glucocorticoid receptor (GR). The binding of hydrocortisone to the cytosolic GR triggers a signaling cascade that ultimately modulates gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte using an internal standard like this compound.
Caption: Quantitative Analysis Workflow with Internal Standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. This compound|CAS 115699-92-8|DC Chemicals [dcchemicals.com]
- 5. This compound I CAS#: 115699-92-8 I deuterium labeled Hydrocortisone I InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
An In-depth Technical Guide to the Stability and Storage of Hydrocortisone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Hydrocortisone-d3, a deuterated isotopologue of hydrocortisone (B1673445). Understanding these parameters is critical for ensuring the integrity and accuracy of experimental results in research and development settings. This compound is primarily utilized as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes allows it to serve as a tracer for quantification in drug development.[1]
Stability Profile of this compound
The chemical stability of this compound is comparable to that of unlabeled hydrocortisone under standard storage conditions. Deuteration, while potentially affecting pharmacokinetic and metabolic profiles, does not fundamentally alter the molecule's susceptibility to chemical degradation.[1][2] The stability of corticosteroids, in general, is influenced by factors such as pH, temperature, light, oxygen, and the presence of excipients or impurities.[3][4]
Degradation Pathways
Forced degradation studies on hydrocortisone have identified several key degradation pathways, which are also applicable to this compound. These reactions primarily involve oxidation and rearrangement of the side chain at the C-17 position.[5][6]
Two primary decomposition pathways have been observed for hydrocortisone in aqueous solutions:[5][6][7][8]
-
Oxidative Degradation: This pathway leads to the formation of 21-dehydrohydrocortisone. This product can subsequently degrade further into other derivatives.[7][8] Oxidative reactions are a significant concern and can be influenced by trace metal impurities.[5][8]
-
Non-Oxidative Degradation: This involves reactions that can lead to the formation of a 17-oxo, 17-deoxy-21-aldehyde derivative.[7][8]
In a study on compounded hydrocortisone oral powder, impurity G, also known as hydrocortisone-21-aldehyde, was detected after 120 days of storage, highlighting this as a potential degradation product.[9]
Factors Influencing Stability
-
pH: The stability of hydrocortisone in aqueous solutions is pH-dependent.[8] Solutions of hydrocortisone succinate (B1194679) were found to be stable for at least 14 days under refrigeration at a pH of 5.5, 6.5, or 7.4.[10]
-
Temperature: Elevated temperatures accelerate degradation.[3] Long-term storage at low temperatures is crucial for preserving the integrity of the compound. For instance, steroid hormones in plasma have shown stability for over 10 years when stored at -25°C.[11]
-
Light: As with many steroid compounds, protection from light is recommended to prevent photolytic degradation. Reconstituted solutions of hydrocortisone sodium succinate should be protected from light.[12]
-
Formulation and Excipients: The composition of the formulation can significantly impact stability. For example, the degradation of hydrocortisone was accelerated in the presence of attapulgite (B1143926) suspensions and in a zinc oxide lotion.[7]
Recommended Storage Conditions
Proper storage is essential to maintain the purity and stability of this compound. The recommended conditions vary depending on whether the compound is in solid (powder) form or in solution.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | 3 years[13] | Store in a dry, cool, well-ventilated place.[14] Keep in original, securely sealed container away from heat and incompatible materials like strong oxidizing agents.[14][15] |
| Solution in DMSO | 4°C | 2 weeks[16] | For longer-term storage, it is recommended to store solutions at -80°C. |
| Solution in DMSO | -80°C | 6 months[16] | Ensure the container is tightly sealed to prevent moisture absorption and solvent evaporation. |
| Reconstituted Aqueous Solution | 20°C to 25°C (Controlled Room Temperature) | Up to 12 hours | Protect from light. Use only clear solutions.[12] |
| Reconstituted Aqueous Solution | Refrigerated | Up to 24 hours | Discard any unused portion after this period.[12] |
Major Degradation Products
The following table summarizes the major degradation products of hydrocortisone, which are also relevant for this compound.
| Degradation Product | Formation Conditions |
| 21-Dehydrohydrocortisone (Hydrocortisone-21-aldehyde) | Oxidative degradation.[7][8] Found in compounded oral powder after 120 days.[9] |
| 17-Carboxylic Acid Derivative | Subsequent degradation of 21-dehydrohydrocortisone.[7][8] |
| 17,20-Dihydroxy-21-carboxylic Acid Derivative | Subsequent degradation of 21-dehydrohydrocortisone.[7][8] |
| 17-Oxo, 17-deoxy-21-aldehyde | Non-oxidative degradation pathway.[7][8] |
| Cortisone (Impurity B) | Found in compounded oral powder after 120 days.[9] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and vials
-
pH meter, analytical balance
-
HPLC system with a UV or MS detector
-
Photostability chamber, oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 N HCl.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature for a defined period (e.g., 8 hours).
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).
-
After exposure, allow the sample to cool, then dissolve it in a suitable solvent to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare the exposed samples for HPLC analysis. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometer (MS) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water (with 0.1% formic acid, if using MS detection) and (B) acetonitrile or methanol.
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~242 nm (for UV detection)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare samples from the forced degradation study and a reference standard solution of this compound.
-
Inject the samples and record the chromatograms.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
Visualizations
The following diagrams illustrate key processes and pathways related to the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 115699-92-8 I deuterium labeled Hydrocortisone I InvivoChem [invivochem.com]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 9. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. immunomart.com [immunomart.com]
- 14. pccarx.com [pccarx.com]
- 15. dl.novachem.com.au [dl.novachem.com.au]
- 16. This compound|CAS 115699-92-8|DC Chemicals [dcchemicals.com]
Hydrocortisone-d3: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Hydrocortisone-d3. The document details its core physicochemical properties, provides in-depth experimental protocols for its application as an internal standard, and outlines the biological pathways in which it is relevant.
Core Physicochemical Data
This compound, also known as Cortisol-d3, is a deuterated form of Hydrocortisone (B1673445). The incorporation of deuterium (B1214612) isotopes results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1] Key quantitative data are summarized in the table below.
| Parameter | Value | Source |
| Chemical Formula | C₂₁H₂₇D₃O₅ | [1][2] |
| Molecular Weight | 365.48 g/mol | [1][2] |
| Monoisotopic Mass | 365.22815429 Da | [3] |
| CAS Number | 115699-92-8 | [1] |
Experimental Protocols: Quantification of Hydrocortisone using this compound Internal Standard
This compound is widely employed as an internal standard in the quantification of hydrocortisone in biological matrices such as plasma, serum, and urine.[3][4] The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol synthesized from established methodologies.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This procedure is designed to remove proteins and other interfering substances from the biological matrix.
-
Internal Standard Spiking: To 250 µL of serum or plasma, add a known concentration of this compound solution in methanol (B129727).[2]
-
Protein Precipitation: Add 750 µL of acetonitrile (B52724) to the sample. Vortex the mixture for 5 minutes to precipitate proteins.[2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 300 µL of deionized water and 1 mL of ethyl acetate. Vortex thoroughly.[5]
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the analyte and internal standard.
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-60°C.[4][5]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 80-100 µL) of the initial mobile phase.[4][6]
LC-MS/MS Analysis
The following conditions are typical for the chromatographic separation and mass spectrometric detection of hydrocortisone and its deuterated internal standard.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and methanol or acetonitrile, often with a modifier like formic acid (e.g., 0.1%).[5][6] A typical isocratic mobile phase could be a 45:55 (v/v) mixture of water and methanol.[4]
-
Flow Rate: A flow rate of 0.25 mL/minute is a common starting point.[4]
-
Injection Volume: 20 µL.[4]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operated in positive ion mode.[4][6]
-
Ionization Source Parameters:
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both hydrocortisone and this compound, ensuring high selectivity and sensitivity.
Signaling Pathway: Glucocorticoid Receptor Action
Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR).[7] This interaction initiates a signaling cascade that ultimately modulates gene expression.[7] this compound, being structurally and chemically similar to hydrocortisone, is expected to follow the same biological pathways and is therefore a suitable tracer for studying these processes.
The key steps in the glucocorticoid signaling pathway are:
-
Ligand Binding: Cortisol (hydrocortisone) diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8]
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[7]
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7] This binding can either activate or repress gene transcription, leading to the physiological effects of glucocorticoids.[8] This process of direct gene regulation is known as transactivation.
-
Protein-Protein Interactions: The GR can also interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a mechanism known as transrepression, which is central to the anti-inflammatory effects of glucocorticoids.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synnovis.co.uk [synnovis.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Correlative Power of Hydrocortisone-d3 and Quantitative Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synergistic application of Hydrocortisone-d3 for precise steroid quantification and advanced quantitative proteomics to elucidate the cellular responses to glucocorticoids. This integrated approach is pivotal for researchers in drug development and academic science seeking to understand the mechanisms of action, identify biomarkers, and assess the efficacy and safety of glucocorticoid therapies.
Introduction: A Dual-Pronged Approach to Understanding Glucocorticoid Action
Hydrocortisone (B1673445), the pharmaceutical form of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapies. Understanding its precise impact on cellular proteomes is critical for optimizing therapeutic strategies and mitigating adverse effects. A robust methodology involves a two-pronged approach:
-
Precise Quantification of Hydrocortisone: The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise quantification of hydrocortisone in biological matrices. This is essential for establishing clear dose-response relationships.
-
Global Profiling of Proteome Changes: Quantitative proteomics, employing techniques like isobaric tagging (e.g., TMT) or label-free quantification (LFQ), enables the comprehensive measurement of changes in protein abundance in response to glucocorticoid treatment.
By correlating the quantified levels of hydrocortisone with observed changes in the proteome, researchers can gain deep insights into the molecular mechanisms underlying both the therapeutic and off-target effects of this important class of drugs.
The Role of this compound as an Internal Standard
In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis, but be distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for this purpose. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, ensuring co-elution with the endogenous hydrocortisone and allowing for accurate correction of any analyte loss during extraction or ionization variability.
Quantitative Data Presentation
The following tables summarize representative quantitative data from a correlative hydrocortisone and proteomics study. Table 1 presents the LC-MS/MS parameters for the quantification of hydrocortisone using this compound as an internal standard. Table 2 showcases a selection of proteins identified and quantified from a proteomics analysis of liver tissue following glucocorticoid administration, demonstrating the type of data generated in such an experiment.[1]
Table 1: Representative LC-MS/MS Parameters for Hydrocortisone Quantification
| Parameter | Setting |
| Analyte | Hydrocortisone |
| Internal Standard | This compound |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Hydrocortisone) | 363.2 -> 121.1 |
| MRM Transition (this compound) | 366.2 -> 124.1 |
| Collision Energy | Optimized for each transition |
| Chromatography Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation |
Table 2: Representative Quantitative Proteomics Data of Rat Liver Tissue Following Dexamethasone Treatment [1]
| Protein Accession | Protein Name | Fold Change | p-value |
| P04792 | Cytochrome P450 3A1 | 2.5 | < 0.05 |
| P00559 | Tyrosine aminotransferase | 3.1 | < 0.05 |
| P08253 | Fructose-1,6-bisphosphatase 1 | 1.8 | < 0.05 |
| P11588 | Glutamine synthetase | 2.2 | < 0.05 |
| Q5XIE6 | Metallothionein-1 | 4.5 | < 0.01 |
| P02774 | Major acute phase alpha-1-protein | -2.1 | < 0.05 |
| P19005 | Serpin family A member 1 | -1.7 | < 0.05 |
Experimental Protocols
A critical aspect of a successful correlative study is an integrated workflow that allows for the analysis of both small molecule hormones and proteins from the same biological sample. This minimizes variability arising from sample heterogeneity.
Integrated Sample Preparation for Steroid and Protein Analysis[2][3]
This protocol outlines a method for the simultaneous extraction of steroids and proteins from a single tissue sample.
-
Homogenization: Homogenize the tissue sample in a solution that facilitates the dissolution of steroids while precipitating proteins. A typical solution contains a mixture of organic and aqueous solvents.
-
Centrifugation: Centrifuge the homogenate to separate the supernatant (containing steroids and other small molecules) from the protein pellet.
-
Steroid Fraction Processing:
-
Transfer the supernatant to a new tube.
-
Add this compound internal standard to the supernatant.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to further purify the steroid fraction.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
Protein Fraction Processing:
-
Wash the protein pellet to remove any remaining contaminants.
-
Solubilize the protein pellet in a lysis buffer containing detergents and protease inhibitors.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Proceed with the desired quantitative proteomics workflow (e.g., tryptic digestion followed by TMT labeling or label-free analysis).
-
LC-MS/MS Method for Hydrocortisone Quantification
-
Chromatographic Separation: Inject the reconstituted steroid extract onto a C18 reverse-phase column. Use a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate hydrocortisone from other endogenous compounds.
-
Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both hydrocortisone and this compound as detailed in Table 1.
-
Quantification: Calculate the concentration of hydrocortisone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of hydrocortisone.
Quantitative Proteomics Workflow (TMT-based)
-
Protein Digestion: Reduce, alkylate, and digest the protein extract with trypsin to generate peptides.
-
Isobaric Labeling: Label the resulting peptide mixtures from control and treated samples with tandem mass tags (TMT).
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Identify and quantify the TMT reporter ions to determine the relative abundance of each protein across the different samples.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to this technical guide.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Integrated Experimental Workflow.
Caption: Correlative Data Analysis Workflow.
Conclusion
The integration of precise hydrocortisone quantification using this compound with comprehensive quantitative proteomics provides a powerful platform for advancing our understanding of glucocorticoid action. This correlative approach enables the establishment of robust relationships between drug exposure and cellular response, facilitating the identification of novel drug targets, the discovery of predictive biomarkers for therapeutic efficacy and toxicity, and the overall acceleration of the drug development process for glucocorticoid-based therapies. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers and scientists to implement this powerful analytical strategy in their own laboratories.
References
Methodological & Application
Quantitative Analysis of Hydrocortisone in Human Plasma by LC-MS/MS with Hydrocortisone-d3 Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of hydrocortisone (B1673445) in human plasma. The methodology utilizes a stable isotope-labeled internal standard, Hydrocortisone-d3, to ensure high precision and accuracy. The protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for clinical research and drug development applications.
Introduction
Hydrocortisone, a glucocorticoid steroid hormone, is crucial in the regulation of metabolism and immune responses. Its quantitative analysis in biological matrices is essential for clinical diagnostics, pharmacokinetic studies, and drug development. LC-MS/MS has emerged as the preferred analytical technique for steroid hormone analysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides a comprehensive protocol for the determination of hydrocortisone in human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Hydrocortisone and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of hydrocortisone from human plasma.
Protocol:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard, this compound).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved using a gradient elution on a C18 column.
LC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Mass Spectrometry
The mass spectrometer is operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) to detect hydrocortisone and its internal standard.
MS/MS Parameters:
| Parameter | Hydrocortisone | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 363.2 | 366.2 |
| Product Ion (m/z) | 121.1 | 124.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated for its linearity, precision, and accuracy.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day (%RSD) | < 10% |
| Inter-day (%RSD) | < 15% |
| Accuracy | |
| Mean Accuracy | 85 - 115% |
| Limit of Quantification (LOQ) | 1 ng/mL |
The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy results are within the acceptable limits for bioanalytical method validation.
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of hydrocortisone.
Caption: Principle of internal standard use in quantitative analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of hydrocortisone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The simple sample preparation and rapid analysis time contribute to a high-throughput workflow.
Protocol for the Quantification of Cortisol Using Hydrocortisone-d3 as an Internal Standard
Application Notes and Protocols for Researchers and Drug Development Professionals
The accurate quantification of endogenous cortisol (hydrocortisone) is crucial in numerous clinical and research settings, including the assessment of adrenal function, diagnosis of conditions like Cushing's syndrome, and pharmacokinetic studies of glucocorticoid drugs. The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology. This approach ensures high specificity and sensitivity, mitigating matrix effects and variations during sample processing.
This document provides a detailed protocol for the extraction and quantification of cortisol from biological matrices using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Hydrocortisone (B1673445) (Cortisol) certified reference material
-
This compound (or other deuterated variants like Cortisol-d4) certified internal standard (IS)[1][2]
-
-
Solvents (HPLC or LC-MS grade):
-
Reagents:
-
Biological Matrix:
-
Consumables:
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Individually prepare stock solutions of Hydrocortisone and this compound in methanol (B129727).
-
-
Working Standard Solutions:
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water). These solutions will be used to spike into the steroid-free matrix to create calibration standards.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with methanol or acetonitrile (B52724) to achieve a final concentration that yields a robust signal in the LC-MS/MS system.[2]
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking appropriate amounts of the hydrocortisone working solutions into steroid-free serum or plasma. A typical calibration range is 2.00-2000 ng/mL.[13]
-
Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibration standards.[13]
-
Sample Preparation
The following is a general protocol using protein precipitation followed by liquid-liquid extraction. Supported liquid extraction (SLE) is also a common high-throughput alternative.[11][12][13]
-
Aliquoting: Pipette 100-300 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.[11][12]
-
Internal Standard Addition: Add a small volume (e.g., 25 µL) of the this compound internal standard working solution to each tube.[8] Vortex briefly to mix.
-
Protein Precipitation: Add three to four volumes of cold acetonitrile (containing the internal standard if not added in the previous step) to precipitate proteins.[4] Vortex vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.[4]
-
Add 1 mL of an extraction solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and tert-butylmethyl ether.[2][6]
-
Vortex for 5 minutes to ensure thorough mixing.[4]
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the upper organic layer to a new tube or a well in a 96-well plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.[4][12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).[8][12] Vortex to dissolve the residue. The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Quantitative Data Summary
The following tables summarize typical parameters for an LC-MS/MS method for cortisol quantification.
Table 1: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Internal Standard |
|---|---|---|---|---|
| Hydrocortisone (Cortisol) | 363.2 | 121.0 | 26 | Hydrocortisone-d4 |
| Cortisone | 361.1 | 163.1 | 21 | Cortisone-d2 |
| 17-hydroxyprogesterone | 331.2 | 97.0 | 26 | 17-hydroxyprogesterone-d8 |
| 11-deoxycortisol | 347.1 | 109.0 | 27 | 11-deoxycortisol-d2 |
| Note: Data synthesized from a representative method.[4] Specific transitions and energies should be optimized for the instrument in use. Cortisol-d3 would have a precursor ion of approximately 366.2 m/z. | | | | |
Table 2: Example Chromatographic Conditions
| Parameter | Description |
|---|---|
| LC System | UHPLC System |
| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, <3 µm)[6][13] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[4][13] |
| Flow Rate | 0.25 - 0.75 mL/min[6][13] |
| Gradient | Linear gradient from ~30% B to 95% B over several minutes[8] |
| Injection Volume | 5 - 20 µL[6][10] |
| Column Temperature | 20 - 50 °C[5][6] |
Table 3: Example Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 2.0 - 2000 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 2.73 nmol/L (for Cortisol-d3)[6] |
| Intra-day Precision (%CV) | < 12.9%[13] |
| Inter-day Precision (%CV) | < 15%[6] |
| Accuracy (% Bias) | Within ±15% (85-115%)[6] |
| Recovery | 92 - 102%[14] |
Mandatory Visualizations
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders [mdpi.com]
- 4. synnovis.co.uk [synnovis.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. benchchem.com [benchchem.com]
- 9. medilinkltd.com [medilinkltd.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. ec.bioscientifica.com [ec.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cortisol Analysis Using Hydrocortisone-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a primary glucocorticoid hormone, is a critical biomarker for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in numerous physiological processes, including stress response, metabolism, and inflammation.[1][2] Accurate and precise quantification of cortisol in biological matrices is therefore essential for a wide range of clinical and research applications, from diagnosing endocrine disorders like Cushing's syndrome to monitoring stress in preclinical and clinical studies.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for cortisol analysis due to its high sensitivity and specificity, which allows it to overcome the limitations of traditional immunoassays.[3][4][5] A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard, such as Hydrocortisone-d3 (Cortisol-d3), to correct for variability during sample preparation and analysis.[6] This internal standard mimics the chemical behavior of the analyte of interest, ensuring accurate quantification by accounting for matrix effects and procedural losses.
These application notes provide detailed protocols for the preparation of various biological samples for cortisol analysis using this compound as an internal standard. The methodologies described include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), offering flexibility for different sample types and laboratory workflows.
Principle of Internal Standardization
The use of a stable isotope-labeled internal standard is fundamental to achieving high accuracy and precision in quantitative mass spectrometry. This compound is an ideal internal standard for cortisol analysis because it is chemically identical to cortisol, with the exception of having three deuterium (B1214612) atoms in place of hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.
Caption: Principle of internal standardization for cortisol analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for cortisol analysis using various sample preparation methods with an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 80-100%[7] | 79.9-96.4% | Generally lower and more variable |
| Matrix Effect | Minimized | Can be significant | Significant |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL[8] | 0.2 - 1.0 ng/mL | 0.5 ng/mL[1] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Inter-assay Precision (%CV) | < 15% | < 10% | < 15% |
| Intra-assay Precision (%CV) | < 10% | < 9%[4] | < 10% |
Experimental Protocols
Materials and Reagents
-
Cortisol certified reference standard
-
This compound (or other deuterated cortisol) internal standard[6]
-
HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), methyl tert-butyl ether (MTBE)
-
HPLC or LC-MS grade water
-
Formic acid or ammonium (B1175870) acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[9]
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum
SPE is a robust method for removing interfering substances from complex matrices like plasma and serum, resulting in a cleaner extract and reduced matrix effects.[7][10]
-
Sample Pre-treatment:
-
Thaw plasma or serum samples at room temperature.
-
Centrifuge samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
To 500 µL of plasma/serum, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected cortisol levels).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.[9] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the cortisol and internal standard with 2 mL of ethyl acetate or a high-percentage organic solvent mixture (e.g., 95% acetonitrile).[12]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[9]
-
Vortex briefly and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Saliva and Urine
LLE is a classic and cost-effective method for extracting analytes from aqueous samples.[13]
-
Sample Pre-treatment:
-
For saliva, ensure samples are free of debris. Centrifuge if necessary.
-
For urine, centrifuge at 3000 x g for 10 minutes.[9]
-
To 1 mL of saliva or urine, add 50 µL of this compound internal standard solution.
-
-
Extraction:
-
Isolation:
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Protocol 3: Protein Precipitation (PPT) for Plasma/Serum
PPT is a rapid and simple method for removing proteins from biological samples, suitable for high-throughput applications.[1]
-
Precipitation:
-
To 100 µL of plasma or serum, add 25 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute in mobile phase if concentration is needed.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for cortisol sample preparation and analysis.
Caption: General workflow for cortisol analysis.
Conclusion
The choice of sample preparation method for cortisol analysis depends on the specific requirements of the study, including the sample matrix, desired level of sensitivity, and required throughput. While protein precipitation is rapid and simple, solid-phase extraction and liquid-liquid extraction generally provide cleaner extracts and better quantitative performance by minimizing matrix effects. The use of this compound as an internal standard is crucial in all methodologies to ensure the accuracy and reliability of the final cortisol concentration measurements. The protocols provided herein offer a robust starting point for developing and validating methods for cortisol quantification in a research or clinical setting.
References
- 1. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. msacl.org [msacl.org]
- 4. bmbreports.org [bmbreports.org]
- 5. dpxtechnologies.com [dpxtechnologies.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. itspsolutions.com [itspsolutions.com]
- 8. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Solid-state extraction of cortisol from plasma or serum for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. arborassays.com [arborassays.com]
Preparation of Hydrocortisone-d3 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a Hydrocortisone-d3 stock solution, a crucial step for various research applications, including its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] this compound is a deuterated form of Hydrocortisone (B1673445) (Cortisol), a glucocorticoid hormone secreted by the adrenal cortex.[1]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for accurate and consistent stock solution preparation. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 365.48 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | ≥ 0.1 mg/mL (≥ 0.27 mM) | [1] |
| Solubility in DMSO | 127.5 mg/mL (351.76 mM) (for Hydrocortisone) | [3] |
| Solubility in Ethanol | 22 mg/mL (60.7 mM) (for Hydrocortisone) | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common concentration for in vitro studies.
Materials:
-
This compound powder (purity ≥ 98%)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.655 mg of this compound (Molecular Weight: 365.48 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO to the tube/vial. For a 10 mM solution with 3.655 mg of this compound, add 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If necessary, sonication can be used to aid dissolution.[3]
-
-
Storage:
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity and stability of the this compound stock solution.
| Form | Storage Temperature | Duration | Light Sensitivity |
| Powder | -20°C | 3 years | Protect from light |
| In Solvent (DMSO) | -20°C | 1 month | Protect from light |
| In Solvent (DMSO) | -80°C | 6 months | Protect from light |
It is recommended to store the unreconstituted product at a controlled room temperature of 20°C to 25°C.[6] Once reconstituted, the solution should be protected from light and used within 12 hours if stored at room temperature.[6] If refrigerated, the reconstituted solution should be used within 24 hours.[6] Studies on compounded hydrocortisone oral powder have shown stability for up to 120 days at 25°C.[7][8]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]
- 4. immunomart.com [immunomart.com]
- 5. This compound I CAS#: 115699-92-8 I deuterium labeled Hydrocortisone I InvivoChem [invivochem.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Hydrocortisone-d3 in Clinical Chemistry: A Detailed Guide for Researchers
Introduction
Hydrocortisone (B1673445), known endogenously as cortisol, is a primary glucocorticoid hormone essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress.[1] Accurate measurement of hydrocortisone levels in biological matrices is crucial for the diagnosis and management of various endocrine disorders, such as Cushing's syndrome and Addison's disease. In the realm of clinical chemistry, the gold standard for precise and accurate quantification of hydrocortisone is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This methodology heavily relies on the use of stable isotope-labeled internal standards (SIL-IS), with Hydrocortisone-d3 being a prominent choice.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the clinical chemistry setting.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard (this compound) is added to the biological sample at the initial stage of sample preparation.[3] Because this compound is chemically identical to the endogenous hydrocortisone, it experiences the same extraction efficiency, and potential ion suppression or enhancement during mass spectrometry analysis.[4] The mass spectrometer can differentiate between the analyte (hydrocortisone) and the internal standard (this compound) based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification of the hydrocortisone concentration in the original sample can be achieved.
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the receptor-hormone complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes. This signaling pathway is central to the diverse physiological effects of hydrocortisone.
Experimental Workflow for Hydrocortisone Quantification
The general workflow for quantifying hydrocortisone in a biological matrix using this compound as an internal standard involves several key steps from sample collection to data analysis.
Application Note 1: Quantification of Hydrocortisone in Human Plasma
Objective: To provide a detailed protocol for the quantification of hydrocortisone in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents:
-
Hydrocortisone certified reference material
-
This compound
-
LC-MS grade methanol, acetonitrile, water, and ethyl acetate (B1210297)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Protocol:
1. Preparation of Stock and Working Solutions:
- Hydrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve hydrocortisone in methanol.
- This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
- Working Standards: Prepare a series of working standard solutions by serially diluting the hydrocortisone stock solution with methanol:water (1:1, v/v) to achieve a calibration curve range (e.g., 1 to 500 ng/mL).
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
2. Sample Preparation:
- Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.[5]
- Add 1 mL of ethyl acetate for liquid-liquid extraction.[3][5]
- Vortex the tubes for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase A | 5 mM Ammonium acetate in water[5] |
| Mobile Phase B | Methanol[5] |
| Gradient | Isocratic or gradient elution (e.g., 75% B)[5] |
| Flow Rate | 0.2 - 0.4 mL/min[3][6] |
| Injection Volume | 5 - 20 µL[3][5] |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] or Atmospheric Pressure Chemical Ionization (APCI), Positive[3] |
| MS/MS Transition | |
| - Hydrocortisone | m/z 363.2 → 121.2[5] |
| - this compound | m/z 366.2 → 121.2 (or other appropriate fragment) |
4. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the calibration standards.
- Quantify the hydrocortisone concentration in the unknown samples using the regression equation from the calibration curve.
Validation Data Summary:
The following table summarizes typical validation parameters for an LC-MS/MS method for hydrocortisone quantification using a deuterated internal standard.
| Validation Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL (r² > 0.99) | [5] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [5] |
| Precision (CV%) | Intra-day: < 5%, Inter-day: < 10% | [5] |
| Accuracy (%) | 95.4 - 102.5% | [5] |
| Recovery (%) | 94.0 - 99.0% | [5] |
Application Note 2: Determination of Cortisol Production Rate
Objective: To outline the use of this compound in a stable isotope tracer infusion study to determine the 24-hour cortisol production rate (CPR).
Principle: A continuous intravenous infusion of a known amount of this compound is administered to a subject over a 24-hour period.[3] At steady state, the dilution of the infused this compound by the endogenously produced hydrocortisone is measured in plasma samples by LC-MS/MS. The ratio of the tracer (this compound) to the endogenous hormone (hydrocortisone) is used to calculate the CPR.
Protocol Outline:
-
Subject Preparation: Subjects are admitted to a clinical research unit. An intravenous line is placed for the infusion of the tracer.
-
Tracer Infusion: A sterile solution of this compound is infused at a constant rate for 24 hours. The infusion rate is calculated to be a small fraction (e.g., <5%) of the expected endogenous cortisol production to minimize physiological perturbation.[3]
-
Sample Collection: Blood samples are collected at regular intervals during the final hours of the infusion to ensure a steady state has been reached.[3]
-
Sample Processing and Analysis: Plasma is separated and the concentrations of hydrocortisone and this compound are determined using a validated LC-MS/MS method as described in Application Note 1.
-
CPR Calculation: The cortisol production rate is calculated using the following formula:
CPR (mg/day) = Infusion Rate of this compound (mg/day) / (Peak Area Ratio of this compound / Hydrocortisone)
Quantitative Data from a CPR Study:
| Parameter | Value | Reference |
| LLOQ for this compound | 2.73 nmol/L | [3] |
| Linearity (correlation coefficient) | > 0.995 | [3] |
| Inter-assay Precision (CV%) | < 15% | [3] |
| Accuracy (%) | Within ±15% | [3] |
This compound is an indispensable tool in clinical chemistry for the accurate and precise quantification of hydrocortisone. Its application as an internal standard in LC-MS/MS methods significantly improves the reliability of results by correcting for analytical variability. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and clinicians to implement this robust methodology in their studies of adrenal function and other related research areas. The use of this compound in tracer infusion studies further extends its utility in understanding the dynamics of cortisol production in vivo.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Hydrocortisone-d3 in Steroid Hormone Profiling
<
Introduction
Steroid hormone profiling is a critical analytical tool in endocrinology, clinical diagnostics, and pharmaceutical research. It allows for the simultaneous measurement of multiple steroid hormones and their metabolites, providing a comprehensive view of the steroidogenic pathways. Accurate quantification of these hormones is paramount for diagnosing and monitoring various disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and Addison's disease.[1][2] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[2]
The accuracy of LC-MS/MS quantification relies heavily on the use of internal standards. An ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as Hydrocortisone-d3 (also known as Cortisol-d3), are considered the best choice for internal standards. This compound is the deuterium-labeled analog of hydrocortisone (B1673445) (cortisol). By incorporating deuterium (B1214612) atoms, its mass is increased without significantly altering its chemical properties. This ensures that it behaves almost identically to the endogenous cortisol during sample preparation (extraction, derivatization) and chromatographic separation, effectively correcting for any sample loss or matrix effects.[3]
Application: Quantitative Analysis of Cortisol in Biological Matrices
This compound is primarily used as an internal standard for the accurate quantification of cortisol in various biological matrices such as serum, plasma, urine, and hair.[1][4][5] This is essential for:
-
Clinical Diagnosis and Monitoring: Assessing adrenal function and diagnosing disorders of cortisol production.
-
Pharmacokinetic Studies: Tracking the metabolism and clearance of hydrocortisone-based drugs.
-
Research: Investigating the role of cortisol in physiological and pathological processes.
The use of a SIL internal standard like this compound minimizes variations that can arise during sample preparation and analysis, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Serum Cortisol using LC-MS/MS
This protocol provides a general methodology for the quantification of cortisol in human serum using this compound as an internal standard.
1. Reagents and Materials
-
Hydrocortisone (Cortisol) certified reference standard
-
This compound (Cortisol-d3) internal standard
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Human serum samples (patient, quality control, and calibrators)
-
Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) plates/cartridges
-
96-well collection plates
-
Plate evaporator
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation (Supported Liquid Extraction - SLE)
Supported liquid extraction is an efficient method for removing proteins and phospholipids (B1166683) from serum samples, offering high analyte recovery without the risk of emulsion formation.[6]
-
Sample Pre-treatment: To 100 µL of serum, calibrator, or quality control sample in a 96-well plate, add 25 µL of the internal standard working solution (this compound in methanol).[6]
-
Mixing: Mix the samples thoroughly and allow them to equilibrate for at least 10 minutes.[6]
-
Loading: Load the entire mixture onto an SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate the flow and allow the sample to absorb into the sorbent for 5 minutes.[6]
-
Elution: Add 900 µL of ethyl acetate (B1210297) to the SLE plate wells. Allow the solvent to flow via gravity for 5 minutes. Repeat this step with a second 900 µL aliquot of ethyl acetate.[6]
-
Evaporation: Place the collection plate in an evaporator and dry the contents under a gentle stream of nitrogen at 40-55°C.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a reconstitution solution (e.g., 50% methanol in water). Seal the plate and vortex to ensure complete dissolution. The plate is now ready for LC-MS/MS analysis.[6]
3. LC-MS/MS Analysis
Chromatographic separation is crucial for resolving cortisol from other isobaric steroids, ensuring accurate quantification.[6]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[6]
-
Column: A reversed-phase column, such as a Phenomenex Luna Omega C18 (1.6 µm, 100 Å, 2.1 x 50 mm) or equivalent.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[6]
4. Data Presentation
Quantitative data from the analysis should be summarized for clarity and easy comparison.
Table 1: Representative LC Gradient Program [6]
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 0.5 | 50 |
| 3.5 | 95 |
| 4.5 | 95 |
| 4.6 | 50 |
| 5.5 | 50 |
Table 2: Example MRM Transitions for Cortisol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.0 | 26 |
| This compound | 366.2 | 121.0 | 26 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Table 3: Validation Parameters for a Steroid Profiling Assay [4][5][7]
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | ≥ 0.99 | > 0.9966 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.01-32 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 1.1 - 8.8% |
| Inter-day Precision (%CV) | ≤ 15% | 5.2 - 14.8% |
| Accuracy | 85-115% | 88.3 - 115.5% |
| Recovery | 60-120% | 68 - 99% |
Visualizations
Diagram 1: Experimental Workflow for Steroid Profiling
Caption: General experimental workflow for multi-steroid profiling.[6]
Diagram 2: Glucocorticoid Signaling Pathway
Caption: Simplified glucocorticoid signaling pathway.[8][9][10]
The use of this compound as an internal standard is integral to modern, high-precision steroid hormone profiling by LC-MS/MS. Its chemical similarity to endogenous cortisol ensures reliable correction for analytical variability, leading to accurate and reproducible quantification. The detailed protocol and methodologies provided herein serve as a robust framework for researchers, scientists, and drug development professionals to implement this essential technique in their own laboratories.
References
- 1. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Hydrocortisone and Hydrocortisone-d3 in Human Plasma
Introduction
Hydrocortisone (B1673445) (cortisol) is a primary glucocorticoid hormone essential for regulating a wide range of physiological processes. Accurate quantification of hydrocortisone in biological matrices is crucial for clinical diagnostics, pharmacological research, and drug development. Hydrocortisone-d3, a stable isotope-labeled internal standard, is commonly used in conjunction with mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1][2][3] This application note provides a detailed solid-phase extraction (SPE) protocol for the simultaneous extraction of hydrocortisone and this compound from human plasma prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
Solid-phase extraction is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties.[4] This protocol utilizes a reversed-phase SPE cartridge, where the nonpolar stationary phase retains the moderately polar hydrocortisone and its deuterated analog from the aqueous plasma matrix. Interferences are removed with a series of wash steps, and the purified analytes are then eluted with an organic solvent. The use of a deuterated internal standard, which co-elutes with the analyte, is the gold standard for quantitative bioanalysis as it accounts for potential losses during sample processing and variations in instrument response.[1][3]
Materials and Reagents
-
Hydrocortisone certified reference standard
-
This compound certified reference standard
-
Human plasma (with anticoagulant, e.g., Lithium heparin)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Zinc Sulfate (B86663) (2%)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100mg/1mL)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Autosampler vials
Experimental Protocol
This protocol is a composite of best practices for the extraction of glucocorticoids from biological fluids.[5][6][7]
1. Standard and Internal Standard Preparation
-
Prepare stock solutions of hydrocortisone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol/water.
2. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 400 µL of plasma.
-
Spike with 20 µL of the 100 ng/mL this compound working internal standard solution.
-
Add 400 µL of 2% zinc sulfate solution to precipitate proteins.[6]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the entire supernatant from the sample preparation step onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[6]
-
Wash the cartridge with 1 mL of hexane (B92381) to remove nonpolar, lipid-based interferences.[7]
-
-
Drying: Dry the SPE cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvents.
-
Elution: Elute the hydrocortisone and this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.[6]
4. Eluate Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol/water).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of hydrocortisone using SPE followed by LC-MS/MS. The recovery of this compound is expected to be very similar to that of hydrocortisone due to their structural and chemical similarities.
| Parameter | Typical Value | Reference |
| Recovery | 87 - 101% | [7] |
| Lower Limit of Quantification (LLOQ) | 0.6 - 10 ng/mL | [5][8][9] |
| Linearity (r²) | > 0.99 | [9][10] |
| Intra-assay Precision (CV%) | < 5% | [5] |
| Inter-assay Precision (CV%) | < 10% | [5] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of hydrocortisone.
Conclusion
This application note provides a robust and reliable solid-phase extraction protocol for the simultaneous quantification of hydrocortisone and its deuterated internal standard, this compound, from human plasma. The described method effectively removes matrix interferences, leading to high recovery and reproducible results suitable for demanding research and clinical applications. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for pharmacokinetic studies and clinical monitoring.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective and automated online SPE LC-MS3 method for determination of cortisol and cortisone in human hair as biomarker for stress related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hydrocortisone and Hydrocortisone-d3 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of hydrocortisone (B1673445) (cortisol) and its deuterated internal standard, hydrocortisone-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Introduction
Hydrocortisone is a glucocorticoid hormone essential in the regulation of metabolism, immune response, and stress.[1] Accurate quantification of hydrocortisone in biological matrices is crucial for clinical diagnostics, pharmacokinetic studies, and drug development. LC-MS/MS has become the gold standard for this analysis due to its high selectivity and sensitivity.[2] This protocol utilizes a stable isotope-labeled internal standard, this compound, to ensure accurate and precise quantification by correcting for matrix effects and variations in sample processing.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
a) Protein Precipitation (for Plasma/Serum)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.[5]
b) Liquid-Liquid Extraction (for Urine/Saliva)
This method offers a cleaner extract compared to protein precipitation.
-
To 500 µL of urine or saliva sample, add 25 µL of the this compound internal standard working solution.
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 1 minute.[6]
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
c) Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)
SPE provides the cleanest samples and can be automated for high-throughput applications.[7][8]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Sample Preparation Workflow
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 or C8 reversed-phase column.[1]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (re-equilibration)
-
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 45 psi
LC-MS/MS Workflow
MRM Transitions and Mass Spectrometry Parameters
The following table summarizes the optimized MRM transitions and compound-dependent parameters for hydrocortisone and this compound. It is recommended to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| Hydrocortisone | 363.2 | 121.2 | 79 | 33 | 6 |
| 363.2 | 327.2 | 80 | 21 | 16 | |
| This compound | 366.2 | 121.2 | ~79 | ~33 | ~6 |
| 366.2 | 330.2 | ~80 | ~21 | ~16 |
Note: The parameters for this compound are estimated based on the values for Hydrocortisone. Fine-tuning on the specific instrument is recommended for optimal performance.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of hydrocortisone standards spiked with a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of hydrocortisone in unknown samples is then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of hydrocortisone in various biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Proper sample preparation and optimization of chromatographic and mass spectrometric conditions are critical for achieving reliable results.
References
- 1. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. ovid.com [ovid.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Hydrocortisone and its Deuterated Standard
Abstract
This application note details a robust and high-throughput method for the chromatographic separation and quantification of hydrocortisone (B1673445) and its deuterated internal standard (hydrocortisone-d4). The protocols provided are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements of hydrocortisone in various biological matrices. The primary method outlined utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its sensitivity and selectivity.[1][2][3] This document provides comprehensive experimental protocols, from sample preparation to data acquisition, and presents quantitative data in a clear, tabular format for easy reference.
Introduction
Hydrocortisone (or cortisol) is a glucocorticoid steroid hormone produced by the adrenal gland and is central to numerous physiological processes, including metabolism, immune response, and stress regulation.[4][5] Accurate quantification of hydrocortisone is crucial in clinical diagnostics, pharmaceutical research, and drug development. The use of a deuterated internal standard, such as hydrocortisone-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[1][6] This note describes a validated UPLC-MS/MS method that achieves excellent separation and quantification of hydrocortisone and its deuterated standard in a short analytical run time.
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a high-throughput sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) by eliminating emulsion formation and improving reproducibility.[7][8]
Materials:
-
Biological matrix (e.g., serum, urine)
-
Hydrocortisone-d4 internal standard solution (500 ng/mL in methanol)
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen evaporator
-
Reconstitution solution (50:50 Methanol:Water, v/v)
Protocol:
-
To 100 µL of the sample (calibrator, control, or unknown), add 10 µL of the 500 ng/mL hydrocortisone-d4 internal standard solution.[2]
-
Vortex the mixture for 10 seconds.
-
Load the entire mixture onto the SLE plate/cartridge and wait for 5 minutes for the sample to adsorb onto the sorbent.
-
Apply 900 µL of ethyl acetate to the SLE plate/cartridge and allow it to percolate through by gravity.
-
Collect the eluent in a clean collection plate or tube.
-
Repeat the elution with a second 900 µL aliquot of ethyl acetate, collecting it in the same collection plate/tube.[9]
-
Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[9]
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)[3]
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS)[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[2] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 50°C[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 4 minutes[2] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 55 | 45 |
| 4.0 | 55 | 45 |
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone | 363.2 | 121.1 |
| Hydrocortisone-d4 | 367.2 | 124.1 |
Data Presentation
The described UPLC-MS/MS method provides excellent chromatographic resolution and quantification of hydrocortisone and its deuterated standard.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) |
| Hydrocortisone | 2.12 |
| Hydrocortisone-d4 | 2.11 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.0 - 2000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 12.9%[7] |
| Inter-day Precision (%CV) | < 12.9%[7] |
| Accuracy (% Bias) | -3.4% to 6.2%[7] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[7] |
Mandatory Visualization
Caption: Experimental workflow for hydrocortisone analysis.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the separation and quantification of hydrocortisone and its deuterated internal standard. The use of Supported Liquid Extraction for sample preparation offers a high-throughput and reproducible workflow suitable for the analysis of a large number of samples in a research or clinical setting. The chromatographic conditions and mass spectrometric parameters have been optimized to ensure excellent separation and detection, meeting the rigorous demands of bioanalytical studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. waters.com [waters.com]
- 4. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrocortisone-d3 Signal in Mass Spectrometry
Welcome to the technical support center for optimizing Hydrocortisone-d3 signals in your mass spectrometry experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and enhance your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
In positive ESI mode, this compound is typically monitored as the protonated molecule [M+H]⁺. A common multiple reaction monitoring (MRM) transition is m/z 366.2 → product ion. The specific product ion will depend on the collision energy, but a frequently used transition for similar deuterated steroids is the loss of a water molecule or other neutral fragments. For instance, a common transition for Dexamethasone-d3 is m/z 396.3 → 358.2.[1] It is crucial to optimize the collision energy for your specific instrument to achieve the highest signal intensity for the desired product ion.
Q2: I'm observing a low signal for my this compound precursor ion but a high signal for a fragment ion. What could be the cause?
This phenomenon is often due to in-source fragmentation, where the molecule fragments in the ion source before it reaches the quadrupole for precursor selection.[1] To mitigate this, you should carefully optimize the ion source parameters. Try reducing the cone voltage (or declustering potential) and the source temperature to decrease the energy imparted to the ions.[1]
Q3: What are the recommended starting points for ion source parameter optimization?
It's best to start with the instrument manufacturer's recommended settings and then systematically optimize the following key parameters:
-
Capillary Voltage: Typically in the range of 1-5 kV.
-
Cone/Declustering Potential: Start with a low value (e.g., 10 V) and gradually increase it while monitoring the precursor ion intensity.[1]
-
Source and Desolvation Temperatures: These affect the efficiency of solvent evaporation.
-
Nebulizer and Drying Gas Flows: Adjust these to ensure efficient desolvation of the ESI droplets.[1]
A systematic approach, such as a Design of Experiments (DoE), can be effective for finding the optimal settings for multiple interacting parameters.
Q4: How can I minimize matrix effects when analyzing biological samples like plasma?
Matrix effects, particularly ion suppression from components like phospholipids (B1166683) in plasma, can significantly reduce assay sensitivity and reproducibility.[1] To address this, consider the following strategies:
-
Effective Sample Preparation: While simple protein precipitation is fast, more advanced techniques like solid-phase extraction (SPE) can provide a cleaner extract.[2]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by modifying the gradient, using a different column chemistry, or employing a guard column.
-
Dilution: A simple 1:1 or 1:10 dilution of the final extract can significantly reduce the concentration of interfering matrix components.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like this compound helps to compensate for matrix effects during quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect MS Parameters | Verify the MRM transition (precursor and product ions) and collision energy for this compound. Ensure the instrument is in the correct ionization mode (e.g., ESI+). | Restoration of signal intensity to expected levels. |
| Instrumental Issues | Clean the ion source, as contamination can lead to a general loss of sensitivity. Check for any leaks in the LC-MS system. | Improved signal intensity and stability. |
| Sample Preparation Problems | Ensure proper sample extraction and reconstitution. Inconsistent sample preparation can lead to variable results. | Consistent and reproducible signal for replicate injections. |
| Chromatography Issues | Check for column degradation or blockage. Ensure the mobile phase composition is correct. | Improved peak shape and retention time stability. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and fresh mobile phase additives. | Reduction in baseline noise. |
| Matrix Interferences | Improve sample cleanup using techniques like SPE. Optimize the chromatographic method to separate the analyte from interfering peaks. | Lower background signal and improved signal-to-noise ratio. |
| System Contamination | Inject a blank sample (solvent only) to determine if the noise is from the LC-MS system itself. If so, clean the system, including the ion source and transfer optics. | A clean baseline in blank injections. |
| Carryover | Inject a blank sample immediately after a high-concentration standard. If a peak is observed at the retention time of this compound, it indicates carryover. Implement a robust needle wash procedure with a strong organic solvent.[1] | No analyte peak in the blank injection following a high standard. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters (Starting Point)
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.[1] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ion Source | Electrospray Ionization (ESI) |
| Mode | Positive |
| Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 366.2 → Optimized product ion |
| Collision Energy | Optimize for your specific instrument (typically 10-40 eV) |
Quantitative Data Summary
| Analyte | LLOQ | LOD | Matrix | Reference |
| Cortisol-d3 | 2.73 nmol/L | 1.37 nmol/L | Plasma | [3] |
| Cortisol | - | - | Plasma | - |
| Cortisone | - | - | Plasma | - |
Visualizations
Caption: General experimental workflow for this compound analysis.
References
Troubleshooting poor peak shape for Hydrocortisone-d3
Technical Support Center: Hydrocortisone-d3 Analysis
Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve common problems, such as poor peak shape, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, which includes issues like peak tailing, fronting, broadening, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample itself, or the HPLC system. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the hydrocortisone (B1673445) molecule, leading to peak tailing.
-
Mobile Phase pH: While hydrocortisone is a neutral compound, the pH of the mobile phase can influence the ionization state of residual silanols on the column, affecting secondary interactions.[1]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, often resulting in peak fronting or a characteristic "shark-fin" shape.[2][3]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted peaks.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase over time can lead to split peaks, shoulders, and general peak broadening.[2][4]
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.
Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?
Peak tailing is the most common peak shape issue and is often caused by secondary interactions between the analyte and the stationary phase. For corticosteroids like hydrocortisone, this can occur due to interactions with active sites on the column packing material.
Troubleshooting Steps for Peak Tailing:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can protonate residual silanol groups on the column, reducing their ability to interact with the analyte.[5][6]
-
Adjust Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and minimize silanol interactions.[2]
-
-
Use a Different Column:
-
High-Purity Silica (B1680970) Columns: Modern columns packed with high-purity silica have a lower concentration of acidic silanol groups, reducing the potential for tailing.
-
Polar-Endcapped Columns: "AQ" or polar-endcapped columns are designed to provide better peak shape for polar compounds and can minimize secondary interactions.[7]
-
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites. If the problem persists, the column may need to be replaced.[8]
Troubleshooting Guide: Specific Peak Shape Issues
Problem: Peak Fronting
Peak fronting, where the front of the peak is less steep than the back, is a classic sign of sample overload.
Methodology to Confirm and Resolve Peak Fronting:
-
Perform a Loading Study: Sequentially dilute your sample and inject decreasing concentrations. If the peak shape becomes more symmetrical at lower concentrations, the issue is overloading.[3]
-
Reduce Sample Concentration: Dilute your sample to a concentration that falls within the linear dynamic range of your assay.
-
Reduce Injection Volume: If diluting the sample is not feasible, reduce the volume of sample injected onto the column.[8]
The table below illustrates a typical loading study.
| Injection Mass (ng) | Peak Asymmetry (at 10% height) | Peak Shape Observation |
| 100 | 0.8 | Severe Fronting |
| 50 | 0.9 | Moderate Fronting |
| 20 | 1.0 | Symmetrical |
| 10 | 1.1 | Symmetrical |
| 5 | 1.1 | Symmetrical |
Problem: Split or Shouldered Peaks
Split peaks or shoulders on the main peak can indicate a physical problem with the column or a disruption in the sample path.
Troubleshooting Workflow for Split Peaks:
Caption: Troubleshooting workflow for split or shouldered peaks.
Experimental Protocol: Column Reverse-Flushing
-
Disconnect: Carefully disconnect the column from the detector side.
-
Reverse: Connect the column outlet to the injector/pump outlet.
-
Flush to Waste: Direct the column inlet (now the outlet) to a waste beaker. Do NOT connect it to the detector.
-
Flush: Flush the column with a strong, miscible solvent (e.g., isopropanol (B130326) or methanol) at a low flow rate (e.g., 0.2-0.5 mL/min) for 15-20 minutes. This can dislodge particulate matter from the inlet frit.[2]
-
Re-equilibrate: Re-install the column in the correct orientation and equilibrate with the mobile phase before the next injection.
Optimizing Mobile Phase Composition
The choice of organic solvent and additives can significantly impact the peak shape of corticosteroids.
Q3: Which organic solvent is better for this compound analysis: Methanol (B129727) or Acetonitrile (B52724)?
Both methanol and acetonitrile are commonly used in reversed-phase chromatography for steroid analysis.[9] The choice can affect selectivity and peak shape.
-
Acetonitrile: Generally has a lower viscosity, allowing for higher efficiency and lower backpressure. It is a weaker solvent than methanol for corticosteroids.
-
Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. It is a stronger solvent for corticosteroids.
Sometimes, a combination of solvents can provide the best separation and peak shape. For example, a mobile phase containing acetonitrile, methanol, and water has been used to improve the resolution of hydrocortisone from other steroids.[9]
Table: Effect of Organic Solvent on Hydrocortisone Retention and Asymmetry
| Mobile Phase Composition (v/v/v) | Retention Time (min) | Tailing Factor |
| 38% Acetonitrile / 62% Water with 0.05% Phosphoric Acid[10] | 4.38 | ~1.1 |
| 60% Methanol / 30% Water / 10% Acetic Acid[5][6] | 2.26 | ~1.2 |
| 15% Acetonitrile / 15% Methanol / 70% Water[9] | ~6.5 | Improved Resolution |
Data is illustrative and compiled from typical corticosteroid separation methods.
Visualization of Troubleshooting Logic
This diagram outlines a general decision-making process for addressing any poor peak shape issue with this compound.
Caption: General troubleshooting logic for poor peak shape.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 7. pepolska.pl [pepolska.pl]
- 8. mastelf.com [mastelf.com]
- 9. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Matrix Effects on Hydrocortisone-d3 Ionization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydrocortisone-d3. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, salts, lipids, and other endogenous compounds. Matrix effects occur when these components interfere with the ionization of the target analyte, such as this compound, in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] For this compound, this can compromise the accuracy, precision, and sensitivity of quantitative measurements.[3][4]
Q2: What are the most common sources of matrix effects in bioanalytical samples for this compound?
A2: In biological matrices like plasma, serum, or urine, the most significant contributors to matrix effects are phospholipids (B1166683) from cell membranes.[5] These molecules often co-extract with analytes during sample preparation and can co-elute from the LC column, leading to significant ion suppression. Other endogenous substances, such as proteins and salts, can also contribute to these effects.[1]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used, and can it completely eliminate matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[1][6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain consistent even if the absolute signals fluctuate.[6] However, a SIL-IS may not overcome the loss of sensitivity if ion suppression is severe.[5] Also, if there is slight chromatographic separation between the analyte and the SIL-IS, they may experience different matrix effects, a phenomenon known as differential ion suppression.[7]
Q4: How can I quantitatively assess the extent of matrix effects in my experiment?
A4: The most common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent.[4] The matrix factor (MF) can be calculated using the following formula:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. To account for the internal standard, an IS-normalized MF can be calculated, which should be close to 1.0 for effective compensation.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound signal is unexpectedly low and variable across different samples.
-
Possible Cause: This is a classic symptom of ion suppression, where co-eluting matrix components are interfering with the ionization of your analyte and its internal standard.[8] Phospholipids are a likely culprit in plasma or serum samples.[5]
-
Solution Pathway:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Infuse a constant flow of a Hydrocortisone standard into the mass spectrometer while injecting a blank, extracted matrix sample. A drop in the signal at the retention time of your analyte confirms the presence of co-eluting interferences.[9][10]
-
Optimize Sample Preparation: Your current sample preparation may not be sufficient to remove interfering components. Protein precipitation (PPT) alone is often insufficient and can leave behind significant amounts of phospholipids.[3][5] Consider more rigorous cleanup techniques:
-
Liquid-Liquid Extraction (LLE): Can effectively separate analytes from many matrix components based on partitioning between two immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte while removing a broader range of interferences. Specific SPE cartridges, such as those with zirconium-coated silica, are designed to target and remove phospholipids (e.g., HybridSPE).[5]
-
-
Modify Chromatography: Adjust your LC method to achieve better separation between this compound and the interfering matrix components. This can involve changing the mobile phase gradient, switching to a different column chemistry (e.g., from C18 to a PFP column), or using techniques like Hydrophilic Interaction Chromatography (HILIC).[11]
-
Issue 2: The peak shapes for both Hydrocortisone and this compound are poor (e.g., tailing or fronting).
-
Possible Cause: Poor peak shape can be caused by secondary interactions with the analytical column, issues with the mobile phase, or a contaminated ion source. While not a direct matrix effect on ionization, it can affect integration and reproducibility.
-
Solution Pathway:
-
Check Mobile Phase: Ensure the pH of the mobile phase is appropriate for Hydrocortisone. Adding a small amount of an acid modifier like formic acid (e.g., 0.1%) is common and helps to produce consistent protonation for positive ion mode ESI.[12][13]
-
System Maintenance: Clean the mass spectrometer's ion source. Contaminants from the matrix can build up over time and lead to a general loss of performance and poor peak shape.[6]
-
Evaluate Column Health: The analytical column may be degrading or fouled. Try flushing the column or replacing it if necessary.
-
Issue 3: The ratio of Hydrocortisone to this compound is inconsistent, even though a SIL-IS is being used.
-
Possible Cause: This points to differential matrix effects, where the analyte and internal standard are not being affected equally by the matrix.[7] This can happen if there is a slight chromatographic separation between them, causing them to elute into regions with different concentrations of interfering compounds.
-
Solution Pathway:
-
Confirm Co-elution: Carefully examine your chromatograms to ensure that the peaks for Hydrocortisone and this compound are perfectly co-eluting. Even a small offset can lead to differential suppression.
-
Improve Chromatography: If separation is observed, adjust the LC method to ensure perfect co-elution. This may involve simplifying the gradient or reducing the flow rate.
-
Enhance Sample Cleanup: The most effective solution is to remove the interfering components altogether. Revisit your sample preparation method (SPE or LLE) to create a cleaner extract.[3] A cleaner sample minimizes the risk of any co-eluting interferences affecting the analyte and IS differently.
-
Workflow for Investigating and Mitigating Matrix Effects
Caption: A logical workflow for identifying, troubleshooting, and mitigating matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation Techniques
Effective sample preparation is the most critical step in minimizing matrix effects.[5]
| Technique | Methodology | Pros | Cons |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (containing this compound IS). 2. Vortex for 1 minute. 3. Centrifuge at >10,000 x g for 10 minutes. 4. Transfer supernatant for analysis (may require evaporation and reconstitution). | Simple, fast, inexpensive.[5] | Often results in significant ion suppression from remaining phospholipids.[3][5] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma (containing IS), add a buffering agent if needed to adjust pH. 2. Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5] 3. Vortex vigorously for 5 minutes. 4. Centrifuge to separate layers. 5. Transfer the organic layer, evaporate to dryness, and reconstitute. | Provides cleaner extracts than PPT.[4] | More labor-intensive, potential for emulsions. |
| Solid-Phase Extraction (SPE) | 1. Condition: Pass 1 mL of methanol (B129727), then 1 mL of water through the SPE cartridge (e.g., Oasis HLB).[14] 2. Load: Load the pre-treated sample (e.g., diluted plasma with IS). 3. Wash: Wash with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[6] 4. Elute: Elute Hydrocortisone and IS with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[6] 5. Evaporate eluate to dryness and reconstitute. | Highly effective at removing interferences, can be automated. | More expensive, requires method development. |
Protocol 2: Representative LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of Hydrocortisone. Optimization is required for specific instrumentation and matrices.
| Parameter | Typical Value / Condition |
| LC Column | C18, 50 x 2.1 mm, <3 µm particle size.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water.[12][13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile.[12] |
| Flow Rate | 0.3 - 0.5 mL/min.[15][16] |
| Gradient | Start at low %B (e.g., 10-40%), ramp to high %B (>90%), hold, and re-equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16][17] |
| MS/MS Transitions | Hydrocortisone: Specific m/z transitions need to be optimized on the instrument. This compound: Specific m/z transitions need to be optimized on the instrument. |
| Internal Standard | This compound or Cortisol-d4 are commonly used.[14][15] |
Visualization of Ion Suppression Mechanism
Caption: Competition for charge in the ESI source leading to ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synnovis.co.uk [synnovis.co.uk]
- 17. openaccess.acibadem.edu.tr [openaccess.acibadem.edu.tr]
Technical Support Center: Hydrocortisone-d3 Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the purity of a Hydrocortisone-d3 standard.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity aspects to consider for a this compound standard?
A1: When assessing the purity of a this compound standard, two main aspects are critical:
-
Chemical Purity: This refers to the percentage of the material that is Hydrocortisone (B1673445) (in its deuterated and non-deuterated forms) versus other structurally related or unrelated chemical impurities.
-
Isotopic Purity (Isotopic Enrichment): This indicates the percentage of the Hydrocortisone molecules that are labeled with deuterium (B1214612) at the specified positions. It is a measure of the effectiveness of the deuteration process.
Q2: Why is the purity of a this compound standard important?
A2: The purity of a deuterated internal standard like this compound is crucial for the accuracy and reliability of quantitative analyses, particularly in mass spectrometry-based assays.[1]
-
Chemical impurities can cause interference with the analyte signal or introduce variability in the analytical method.
-
Low isotopic purity (i.e., a high percentage of unlabeled hydrocortisone) can lead to an overestimation of the endogenous analyte concentration, as the unlabeled portion of the standard will contribute to the analyte's signal.[2]
Q3: What are the generally accepted purity specifications for a this compound standard?
A3: While specifications can vary slightly between manufacturers, a high-quality this compound standard typically meets the following criteria:
Troubleshooting Guide
Problem: I am observing unexpected results in my quantitative assay using a this compound internal standard.
This guide will help you troubleshoot potential issues related to the purity of your this compound standard.
Step 1: Assess Chemical Purity via High-Performance Liquid Chromatography (HPLC)
Q: How can I check the chemical purity of my this compound standard?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for determining the chemical purity of pharmaceutical standards.
Experimental Protocol: HPLC-UV for Chemical Purity
-
Objective: To separate and quantify chemical impurities in the this compound standard.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: A C18 reverse-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.
-
Detection: UV detection at a wavelength of approximately 242 nm.
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
-
Data Interpretation: The chemical purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.
Troubleshooting HPLC Results:
-
Issue: Multiple peaks are observed in the chromatogram.
-
Possible Cause: The standard may contain chemical impurities. Common impurities for hydrocortisone include cortisone, prednisolone, and other related steroids.[5][6][7]
-
Action: Identify the impurities by comparing their retention times with those of known reference standards, if available. Quantify the percentage of each impurity.
-
Step 2: Determine Isotopic Purity using Mass Spectrometry (MS)
Q: How do I verify the isotopic enrichment of my this compound standard?
A: Mass spectrometry is the primary technique for determining the isotopic purity of a deuterated standard.
Experimental Protocol: LC-MS for Isotopic Purity
-
Objective: To determine the relative abundance of deuterated and non-deuterated hydrocortisone.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) or a direct infusion MS system.
-
Method:
-
Ionization: Electrospray ionization (ESI) is a common technique.
-
Mass Analysis: Use a high-resolution mass spectrometer for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the this compound standard in an appropriate solvent.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire a full-scan mass spectrum in the region of the molecular ion of hydrocortisone.
-
-
Data Interpretation:
-
Identify the monoisotopic peak for the unlabeled Hydrocortisone (M+0).
-
Identify the monoisotopic peak for the this compound (M+3).
-
Calculate the isotopic purity as: (Intensity of M+3 peak) / (Sum of intensities of all isotopic peaks) * 100.
-
Troubleshooting MS Results:
-
Issue: The intensity of the M+0 peak is higher than expected.
-
Possible Cause: The isotopic enrichment of the standard is lower than specified.
-
Action: If the isotopic purity is below the required level for your assay (typically ≥98%), consider obtaining a new standard.
-
Step 3: Verify Structural Integrity and Isotopic Labeling Position with Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I confirm the structure and the location of the deuterium labels on my this compound standard?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and determining the position of isotopic labels.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure of this compound and the location of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer.
-
Method:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
-
Data Interpretation:
-
Compare the obtained spectra with a reference spectrum of unlabeled hydrocortisone.
-
In the ¹H NMR spectrum, the absence or significant reduction of signals at specific chemical shifts indicates the positions of deuterium labeling.
-
The ¹³C NMR spectrum can also provide information about the deuterated positions.
-
Troubleshooting NMR Results:
-
Issue: The NMR spectrum does not match the expected structure of this compound.
-
Possible Cause: The standard may be an incorrect compound or contain significant structural impurities.
-
Action: Contact the supplier for clarification and a replacement if necessary.
-
Step 4: Investigate Isotopic Exchange
Q: My results are inconsistent over time. Could my deuterated standard be unstable?
A: Deuterium atoms, especially those on labile positions (like hydroxyl groups), can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as isotopic exchange or back-exchange.[8][9]
Experimental Protocol: Isotopic Stability Study
-
Objective: To assess the stability of the deuterium labels under your experimental conditions.
-
Method:
-
Prepare a solution of the this compound standard in the solvent system used for your analytical method.
-
Analyze an aliquot of the solution by LC-MS at different time points (e.g., 0, 4, 8, and 24 hours) while incubating at a controlled temperature.
-
Monitor the ratio of the M+3 peak to the M+0 peak over time.
-
-
Data Interpretation: A significant decrease in the M+3 to M+0 ratio over time indicates isotopic exchange.
Troubleshooting Isotopic Exchange:
-
Issue: Isotopic exchange is observed.
-
Possible Cause: The deuterium labels may be in labile positions, or the analytical conditions (e.g., pH, temperature) may be promoting exchange.
-
Action:
-
If possible, adjust the pH of your mobile phase to be closer to neutral.
-
Keep samples cool in the autosampler.
-
If the issue persists, you may need to source a this compound standard with deuterium labels in more stable positions.
-
-
Quantitative Data Summary
Table 1: Typical Purity Specifications for this compound Standard
| Parameter | Specification | Method of Analysis |
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Purity | ≥98% | Mass Spectrometry |
Data compiled from various supplier certificates of analysis.[10][11]
Table 2: Common Impurities of Hydrocortisone
| Impurity Name | Potential Source |
| Cortisone | Oxidation of Hydrocortisone |
| Prednisolone | Synthesis-related impurity |
| Other related steroids | By-products of the manufacturing process |
| Unlabeled Hydrocortisone | Incomplete deuteration |
This table lists potential impurities based on the chemistry of hydrocortisone and deuterated standards.[5][6][7]
Experimental Workflow Visualization
Caption: Workflow for the comprehensive purity assessment of a this compound standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrocortisone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. lgcstandards.com [lgcstandards.com]
Technical Support Center: Optimizing Hydrocortisone-d3 Recovery in Sample Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Hydrocortisone-d3 during sample extraction.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of deuterated internal standards like this compound can compromise the accuracy and precision of quantitative analysis. This guide addresses common issues encountered during Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Poor recovery in SPE can occur at various stages of the process. A systematic approach is crucial to identify the source of the loss.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting decision tree for low this compound recovery in SPE.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
LLE efficiency is highly dependent on the partitioning of the analyte between two immiscible phases.
Troubleshooting for Low LLE Recovery
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent Polarity | The extraction solvent may not have the optimal polarity to efficiently partition this compound from the aqueous sample matrix. | Test solvents with different polarities. For corticosteroids, ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) can be effective.[1] |
| Incorrect pH of Aqueous Phase | The ionization state of this compound affects its solubility in the organic solvent. For neutral compounds, pH adjustment is critical to prevent ionization. | Adjust the pH of the aqueous sample to ensure this compound is in its neutral form, which is more soluble in organic solvents. |
| Insufficient Mixing/Extraction Time | Inadequate contact between the aqueous and organic phases will result in incomplete extraction. | Vortex or gently invert the sample for a sufficient duration (e.g., 2-5 minutes) to ensure thorough mixing.[2] |
| Emulsion Formation | The formation of an emulsion layer between the two phases can trap the analyte and make phase separation difficult. | Use gentle mixing instead of vigorous shaking. Centrifugation can help to break up emulsions. Adding salt ("salting out") can also aid in phase separation.[3] |
| Incomplete Phase Separation | Aspirating part of the aqueous layer along with the organic layer, or leaving some of the organic layer behind, will lead to low recovery. | Allow adequate time for the phases to separate completely. Freezing the aqueous layer can aid in decanting the organic solvent.[2] |
Issue 3: Low Recovery in Protein Precipitation (PPT)
PPT is a simple method, but analyte loss can occur due to co-precipitation with proteins.
Troubleshooting for Low PPT Recovery
| Potential Cause | Explanation | Recommended Action |
| Inefficient Protein Removal | Incomplete precipitation of proteins can lead to matrix effects and inconsistent recovery. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to sample is used (typically 3:1 or 4:1 v/v).[4] |
| Analyte Co-precipitation | This compound may bind to proteins and be removed from the solution along with the precipitated proteins. | Optimize the precipitation solvent and conditions. Using acidified acetonitrile can sometimes improve recovery by disrupting protein-analyte interactions.[5] |
| Insufficient Vortexing/Mixing | Inadequate mixing can lead to incomplete protein precipitation. | Vortex the sample thoroughly after adding the precipitation solvent to ensure complete denaturation and precipitation of proteins.[4] |
| Premature Analyte Degradation | The choice of precipitating agent (e.g., strong acids) could potentially degrade the analyte. | While less common with corticosteroids, ensure the chosen precipitation method is compatible with the stability of this compound. Acetonitrile is a widely used and generally safe option.[6] |
Quantitative Data Summary
The following table summarizes typical recovery rates for corticosteroids using different extraction techniques. Note that specific recovery for this compound may vary depending on the exact experimental conditions.
| Extraction Method | Technique | Typical Recovery Range for Corticosteroids (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | Reversed-Phase (C18, HLB) | 85 - 110%[7][8] | Provides the cleanest extracts, minimizing matrix effects. Requires method development to optimize sorbent, wash, and elution steps. |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate, Dichloromethane/Isopropanol | 70 - 95%[3][9] | A cost-effective method that can yield clean extracts. Prone to emulsion formation and requires careful pH control. |
| Protein Precipitation (PPT) | Acetonitrile, Methanol (B129727) | 80 - 100% | Simple and fast, but may result in "dirtier" extracts with more significant matrix effects compared to SPE and LLE.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is a general guideline and may require optimization.
SPE Workflow Diagram
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: To 200 µL of human plasma, add the this compound internal standard. Dilute the sample with 200 µL of 4% phosphoric acid in water.[11]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 3 mL of methanol followed by 3 mL of water.[12]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is a general guideline and may require optimization.
LLE Workflow Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. arborassays.com [arborassays.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. amchro.com [amchro.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ion Suppression Effects on Hydrocortisone-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of Hydrocortisone-d3 by LC-MS/MS.
Troubleshooting Guides
Issue: I'm observing low signal intensity or complete signal loss for this compound.
Possible Cause: This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer source.[1][2][3]
Solutions:
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma and urine. It can selectively isolate corticosteroids while removing phospholipids (B1166683) and salts, which are major contributors to ion suppression.
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Liquid-Liquid Extraction (LLE): LLE can also be effective in separating hydrocortisone (B1673445) from polar matrix components.
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less clean than SPE or LLE and may leave behind significant matrix components that can cause ion suppression. It is often used in combination with other cleanup steps.
-
-
Chromatographic Separation: Improving the separation between this compound and interfering components is crucial.[3]
-
Gradient Modification: A shallower gradient can improve the resolution between your analyte and matrix interferences.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[4] This is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.
Issue: My results are inconsistent and not reproducible, especially for quality control (QC) samples.
Possible Cause: Variability in the sample matrix from one sample to another can lead to different degrees of ion suppression, causing inconsistent results.[5]
Solutions:
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across your sample set.
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Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound for the quantification of endogenous hydrocortisone, is the gold standard for correcting for ion suppression.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.[5]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity and accuracy of the analysis.
Q2: What are the common sources of ion suppression in this compound analysis?
A2: The primary sources of ion suppression in the analysis of corticosteroids like this compound from biological matrices include:
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Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).[2]
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Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[2]
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Endogenous Molecules: Biological fluids like urine and plasma contain numerous small molecules that can co-elute with the analyte and cause suppression.[2]
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Exogenous Contaminants: Plasticizers from sample tubes and other contaminants introduced during sample handling can also lead to ion suppression.
Q3: How can I determine if ion suppression is affecting my assay?
A3: A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[2][6]
Q4: Can changing my mass spectrometer settings help mitigate ion suppression?
A4: While sample preparation and chromatography are the primary methods for addressing ion suppression, you can also optimize your mass spectrometer's source parameters.
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Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds. If your instrument has an APCI source, it may be worth evaluating.[1][7]
-
Source Parameters: Optimizing parameters such as gas flows, temperatures, and voltages can sometimes help to minimize the impact of ion suppression.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the quantification of hydrocortisone, which are indicative of the performance expected when using this compound as an internal standard.
Table 1: Method Validation Parameters for Hydrocortisone Quantification
| Parameter | Urine Analysis | Serum/Plasma Analysis |
| Linearity (r²) | > 0.997[7][8] | > 0.998[9] |
| LLOQ | 5 ng/mL[7][8] | 1.0 ng/mL[9] |
| Inter-day Precision (%RSD) | 5.0 - 7.2%[7][8] | 1.5 - 4.5%[9] |
| Accuracy (% Recovery) | 96 - 97%[1] | 97.3 - 100.4%[9] |
Table 2: Comparison of Sample Preparation Techniques on Recovery
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) |
| Solid-Phase Extraction (SPE) | Corticosteroids | Serum | 82 - 138%[10] |
| Liquid-Liquid Extraction (LLE) | Cortisol & Cortisone | Serum | 79.9 - 96.4%[9] |
| Protein Precipitation | Corticosteroids | Serum | Generally lower and less clean than SPE/LLE |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Hydrocortisone from Human Plasma
This protocol provides a general procedure for the extraction of hydrocortisone from plasma using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the hydrocortisone and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the this compound solution and allow the signal to stabilize.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone your SPE protocol) onto the LC column and start the chromatographic run.
-
-
Analysis:
-
Monitor the signal of this compound throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
-
Visualizations
Caption: Mechanism of Ion Suppression in the MS Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Hydrocortisone-d3 Isotopic Cross-Contribution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic cross-contribution from Hydrocortisone-d3 in mass spectrometry-based analyses.
Troubleshooting Guides
Issue: Non-linear calibration curve and inaccurate quantification at low or high concentrations.
Question: My calibration curve for hydrocortisone (B1673445) is non-linear, especially at the lower and upper limits of quantification (LLOQ and ULOQ). What could be causing this, and how can I fix it?
Answer: This issue is often due to isotopic cross-contribution between the analyte (hydrocortisone) and the stable isotope-labeled internal standard (SIL-IS), this compound.[1][2] This "crosstalk" can occur in two primary ways: the natural isotopic abundance of hydrocortisone contributing to the signal of this compound, and the presence of unlabeled hydrocortisone as an impurity in the SIL-IS.
Troubleshooting Steps:
-
Assess Isotopic Purity of this compound: The isotopic purity of your this compound internal standard is crucial for accurate quantification. A lower-than-expected isotopic enrichment means a higher presence of unlabeled hydrocortisone, which will artificially inflate the analyte signal, particularly at the LLOQ.[3]
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Evaluate Contribution of Analyte to SIL-IS Signal: The naturally occurring isotopes of hydrocortisone (containing ¹³C, ¹⁸O, etc.) can contribute to the mass channel of this compound. This becomes more pronounced at high analyte concentrations.[1][2]
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Optimize SIL-IS Concentration: The concentration of the SIL-IS should be carefully optimized. A common practice is to use a concentration that yields a response similar to the analyte at the midpoint of the calibration curve.[1]
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Implement Correction Factors: If significant cross-contribution is confirmed, mathematical correction methods can be applied.[2][4][5] This often involves using a nonlinear calibration function that accounts for the isotopic interference.[2]
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of this compound analysis?
A1: Isotopic cross-contribution, or crosstalk, happens when the mass spectrometry signal of the analyte (hydrocortisone) interferes with the signal of its stable isotope-labeled internal standard (this compound), or vice-versa.[6] This interference can lead to inaccurate quantification because it violates the assumption that the analyte and internal standard signals are independent.
Q2: What are the primary causes of isotopic cross-contribution with this compound?
A2: The main causes are:
-
Natural Isotopic Abundance: Unlabeled hydrocortisone has naturally occurring heavier isotopes (e.g., ¹³C) that can produce a signal at the mass-to-charge ratio (m/z) being monitored for this compound.[1][2]
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Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled hydrocortisone as an impurity. This impurity will contribute to the analyte's signal, leading to overestimation, especially at low concentrations.[3]
-
In-source Fragmentation or Deuterium (B1214612) Exchange: Although less common for well-designed standards, deuterium atoms on the internal standard could potentially be lost or exchanged with hydrogen atoms from the solvent or matrix, leading to a signal at the analyte's m/z.[7][8]
Q3: How can I assess the isotopic purity of my this compound standard?
A3: You can assess the isotopic purity by analyzing a high-concentration solution of the this compound standard alone using LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled hydrocortisone. The presence of a significant signal at the hydrocortisone transition indicates the presence of the unlabeled analyte as an impurity.[3]
Q4: What is an acceptable level of isotopic cross-contribution?
A4: While there isn't a universally mandated limit, the contribution should be minimal and not impact the accuracy and precision of the assay.[6] The contribution of the internal standard to the analyte signal should be negligible at the LLOQ, and the contribution of the analyte to the internal standard signal should not compromise accuracy at the ULOQ.[6]
Q5: Are there alternative internal standards to this compound that might have less cross-contribution?
A5: Yes, using a SIL-IS with a larger mass difference from the analyte can help minimize cross-contribution. For example, a ¹³C-labeled internal standard (e.g., Hydrocortisone-¹³C₃) would be less prone to interference from the natural isotopic abundance of the analyte compared to a deuterium-labeled standard.[8] Additionally, ensuring the deuterium labels are on stable, non-exchangeable positions of the molecule is critical.[3][8]
Data Presentation
Table 1: Isotopic Distribution of Unlabeled Hydrocortisone
| Isotope | Relative Abundance (%) |
| M+0 (Monoisotopic) | 100 |
| M+1 | 21.8 |
| M+2 | 3.2 |
| M+3 | 0.4 |
Note: These are theoretical abundances and may vary slightly.
Table 2: Troubleshooting Summary for Isotopic Cross-Contribution
| Symptom | Potential Cause | Recommended Action |
| Non-linear calibration curve | Isotopic cross-contribution from analyte to IS at high concentrations. | Use a nonlinear calibration model or monitor a less abundant isotope of the SIL-IS.[1][2] |
| Inaccurate results at LLOQ | Presence of unlabeled analyte in the SIL-IS. | Verify the isotopic purity of the SIL-IS. Consider using a higher purity standard. |
| Poor precision | Differential matrix effects due to chromatographic separation of analyte and IS. | Optimize chromatography to ensure co-elution. |
| Drifting IS response | Deuterium exchange. | Ensure the deuterium labels are on stable positions and minimize sample time in aqueous matrices.[7][8] |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Cross-Contribution
Objective: To determine the extent of isotopic cross-contribution from hydrocortisone to this compound and vice versa.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a high-concentration stock solution of hydrocortisone (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound at the concentration used in your assay.
-
-
Analyte Contribution to SIL-IS:
-
Inject a series of high-concentration hydrocortisone solutions (without internal standard) onto the LC-MS/MS system.
-
Monitor the MRM transition for this compound. Any detected signal indicates a contribution from the unlabeled analyte.
-
-
SIL-IS Contribution to Analyte:
-
Inject the this compound working solution (without any analyte) onto the LC-MS/MS system.
-
Monitor the MRM transition for hydrocortisone. Any detected signal indicates the presence of unlabeled hydrocortisone as an impurity in the internal standard.[3]
-
-
Data Analysis:
-
Calculate the percentage of the signal from the interfering compound relative to the signal of the target compound at a specific concentration.
-
Visualizations
Caption: Troubleshooting workflow for isotopic cross-contribution.
Caption: Logical relationship of isotopic cross-contribution.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. en-trust.at [en-trust.at]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of Hydrocortisone-d3 in Processed Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hydrocortisone-d3 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in processed biological samples?
A1: The main stability concerns for this compound in processed biological samples, such as plasma or serum, include:
-
Isotopic Exchange (H/D Exchange): This is the most critical issue, where deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the sample matrix or solvent.[1] This can lead to a decrease in the internal standard's signal and an artificially inflated signal for the unlabeled hydrocortisone (B1673445), compromising the accuracy of quantification.[1]
-
Chemical Degradation: Like its non-deuterated counterpart, this compound can degrade due to factors such as pH, temperature, and light exposure.[1][2][3] Common degradation pathways include oxidation of the C17 side chain.[4]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[5] This can cause variability in the internal standard response.[6][7]
-
Chromatographic (Isotopic) Shift: Deuterated standards can sometimes elute at slightly different retention times compared to the non-deuterated analyte.[1] This can lead to differential matrix effects where the analyte and the internal standard are not exposed to the same matrix components at the same time.[1]
Q2: Where should the deuterium labels be placed on the hydrocortisone molecule for optimal stability?
A2: For optimal stability and to minimize the risk of isotopic exchange, deuterium labels should be placed on carbon atoms that are not prone to enolization or chemical exchange. For hydrocortisone, labeling on the stable steroid nucleus is preferable to positions on the side chain, which can be more chemically reactive.
Q3: How can I assess the stability of my this compound in processed samples?
A3: Stability should be evaluated during method validation by performing the following tests:[5]
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing of processed samples.[5]
-
Short-Term (Bench-Top) Stability: Evaluate the stability of processed samples at room temperature for a duration that reflects the expected sample handling time.[5]
-
Long-Term Stability: Determine the stability of processed samples when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.[5]
-
Post-Preparative Stability: Assess the stability of the final extracted sample in the autosampler before injection.
Q4: What are acceptable storage conditions for processed samples containing this compound?
A4: Generally, processed samples should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation and enzymatic activity.[8] Storage at room temperature for extended periods is not recommended, especially for samples with high concentrations of hydrocortisone.[9] Studies on hydrocortisone in plasma have shown it to be stable for over 10 years when stored at -25°C.[8]
Troubleshooting Guides
Issue 1: Variable or Decreasing Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Review Label Position: Confirm that the deuterium labels are on a stable part of the molecule. 2. Control pH: Maintain a neutral or slightly acidic pH during sample processing and storage, as extreme pH can facilitate exchange.[2][10] 3. Minimize Exposure to Protic Solvents: If possible, use aprotic solvents during extraction and reconstitution. |
| Chemical Degradation | 1. Control Temperature: Keep samples on ice or at refrigerated temperatures during processing.[2] Store long-term at -80°C. 2. Protect from Light: Use amber vials or protect samples from light, as hydrocortisone can be light-sensitive.[11] 3. Check for Oxidizing Agents: Ensure solvents and reagents are free from peroxides or other oxidizing agents. |
| Matrix Effects | 1. Improve Sample Cleanup: Employ a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components that may cause ion suppression.[1] |
| Inconsistent Sample Processing | 1. Ensure Consistent Evaporation: If using an evaporation step, ensure all samples are dried to the same extent. 2. Verify Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for adding the internal standard and other reagents. |
Issue 2: Chromatographic Peak Shape Issues (Tailing, Fronting, Splitting)
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Mismatch | 1. Reconstitute in Mobile Phase: If possible, the final sample extract should be reconstituted in the initial mobile phase to ensure good peak shape. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute Sample: Dilute the sample extract before injection. |
| Column Contamination | 1. Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix. 2. Flush the Column: Flush the column with a strong solvent to remove any adsorbed material. |
| Secondary Interactions | 1. Adjust Mobile Phase pH: For basic compounds, a lower pH can suppress ionization and reduce tailing. For acidic compounds, a higher pH may be beneficial. |
Experimental Protocols
Protocol 1: Assessment of Post-Preparative Stability of this compound
Objective: To evaluate the stability of this compound in the final processed sample extract under autosampler conditions.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into a blank biological matrix (e.g., plasma). Process the sample using your established extraction procedure (e.g., protein precipitation followed by evaporation and reconstitution).
-
Initial Analysis: Immediately after preparation, inject a set of these samples (n=3-5) into the LC-MS/MS system and acquire the data. This will serve as the baseline (T=0) measurement.
-
Autosampler Storage: Store the remaining processed samples in the autosampler at a controlled temperature (e.g., 4°C or 10°C) for a defined period that exceeds the expected run time of a typical batch (e.g., 24, 48 hours).
-
Time-Point Analysis: At predefined time points (e.g., 4, 8, 12, 24, 48 hours), re-inject the stored samples and acquire the data.
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Data Analysis: Calculate the mean peak area of this compound at each time point. Compare the mean peak areas at the different time points to the mean peak area at T=0. The response at each time point should be within ±15% of the initial response.
Data Presentation
Table 1: Example of Post-Preparative Stability Data for this compound in Processed Plasma
| Time Point (hours) | Mean Peak Area (n=3) | % of Initial Response |
| 0 | 1,523,456 | 100.0% |
| 4 | 1,510,987 | 99.2% |
| 8 | 1,498,765 | 98.4% |
| 12 | 1,485,432 | 97.5% |
| 24 | 1,465,210 | 96.2% |
| 48 | 1,421,987 | 93.3% |
Visualizations
Caption: Bioanalytical workflow for samples containing this compound.
Caption: Decision tree for troubleshooting variable this compound response.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmatonline.com [jmatonline.com]
Technical Support Center: Optimizing MS Source Parameters for Hydrocortisone-d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) source parameters for the analysis of Hydrocortisone-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting MS source parameters for this compound analysis?
A1: The optimal starting parameters depend on the specific mass spectrometer and ionization source used (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). However, based on published methods for hydrocortisone (B1673445) and its deuterated analogs, you can use the following parameters as a starting point. It is crucial to optimize these parameters for your specific instrument and method.[1][2]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: Positive ionization mode is commonly used for the analysis of hydrocortisone and its analogs, typically monitoring for the protonated molecule [M+H]⁺.[3][4][5] For this compound, the expected m/z for the [M+H]⁺ ion is 366.2.[3]
Q3: I am observing a low signal intensity or a poor signal-to-noise ratio. What are the common causes and how can I troubleshoot this?
A3: Low signal intensity is a frequent issue in mass spectrometry.[2] Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.
Common Causes:
-
Suboptimal Ion Source Parameters: Parameters like temperature, gas flows, and voltages are not optimized for this compound.
-
Sample Concentration: The sample may be too dilute to produce a strong signal or too concentrated, causing ion suppression.[2]
-
Inefficient Ionization: The chosen ionization technique or mobile phase composition may not be ideal for your analyte.[2]
-
Matrix Effects: Components in the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[6]
-
Instrument Contamination or Drift: The instrument may require cleaning, tuning, or calibration.[2]
The following workflow can guide your troubleshooting process:
Q4: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A4: To set up an MRM method, you first need to determine the precursor ion, which is typically the protonated molecule [M+H]⁺ at m/z 366.2.[3] The next step is to identify stable and intense product ions by fragmenting the precursor ion in the collision cell. This is done by infusing a standard solution of this compound and performing a product ion scan. While specific transitions for this compound are not detailed in the provided results, one transition for quantitation and another for confirmation are generally selected.[4]
Q5: How can I minimize matrix effects?
A5: Matrix effects can significantly impact accuracy and precision.[6] To minimize them:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) generally provides the cleanest extracts compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[6]
-
Chromatographic Separation: Improve the separation of this compound from interfering matrix components by adjusting the LC gradient or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself is often used as an internal standard for the quantification of endogenous hydrocortisone. When quantifying this compound, a different stable isotope-labeled analog (e.g., Hydrocortisone-d4 or ¹³C₃-Hydrocortisone) would be ideal to co-elute and experience similar matrix effects.
Experimental Protocols & Parameter Tables
Method Development Workflow
The development of a robust LC-MS/MS method involves several sequential steps, from initial parameter optimization to full validation.
Example MS Source Parameters
The following table summarizes MS source parameters from various studies analyzing hydrocortisone (cortisol) and other steroids. These can serve as a valuable starting point for optimizing your method for this compound.
| Parameter | Setting 1 (APCI)[3] | Setting 2 (ESI)[5] |
| Ionization Mode | Positive | Positive |
| Vaporizer/Source Temp. | 450 °C | 550 °C |
| Capillary/IS Voltage | 35 V | 4500 V |
| Capillary Temp. | 250 °C | Not Specified |
| Corona Discharge | 4 kV | Not Applicable |
| Sheath Gas Flow | 40 (arbitrary units) | 60 psi (Heater Gas) |
| Auxiliary Gas Flow | 5 (arbitrary units) | 45 psi (Nebulizer Gas) |
| Curtain Gas | Not Specified | 35 psi |
| Tube Lens Voltage | 150 V | Not Specified |
Example Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for cortisol-d3 analysis in plasma.[3]
-
Sample Aliquoting: Take an appropriate volume of your sample (e.g., plasma).
-
Extraction: Add 2.5 mL of ethyl acetate (B1210297) to the sample.
-
Vortexing: Vortex the mixture thoroughly to ensure proper mixing.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 2-5) on the remaining aqueous phase to maximize recovery.
-
Drying: Combine the organic extracts and evaporate them to dryness under a vacuum at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 80 µL) of the initial HPLC mobile phase.
-
Final Preparation: Vortex and centrifuge the reconstituted sample to remove any particulates before transferring it to an autosampler vial for injection.
Example LC-MS/MS Analytical Conditions
The following conditions have been used for the analysis of cortisol and its deuterated analogs.
| Parameter | Example Condition[3][5] |
| LC System | Thermo Surveyor or Shimadzu Nexera X2 |
| Column | Hypersil Gold C18 (50 x 2.1 mm, 1.9 µm) or ACQUITY Premiere BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM NH₄F in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.2 mM NH₄F in Methanol |
| Flow Rate | 200 - 400 µL/min |
| Injection Volume | 20 µL |
| MS System | Thermo TSQ Quantum Discovery or Sciex Citrine Triple Quad |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Hydrocortisone Analysis Using Hydrocortisone-d3
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic, toxicokinetic, and biomarker assessments. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydrocortisone (B1673445) in biological matrices, with a specific focus on the use of Hydrocortisone-d3 as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby enhancing method accuracy and precision.
This document delves into detailed experimental protocols and presents key validation parameters in easily digestible tables, offering a clear comparison of different approaches to sample preparation and chromatographic separation.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the bioanalytical method validation of hydrocortisone using LC-MS/MS.
A Comparative Guide to Hydrocortisone-d3 and Hydrocortisone-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hydrocortisone (B1673445) (cortisol), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, and within this category, deuterated analogs of hydrocortisone, such as Hydrocortisone-d3 and Hydrocortisone-d4, are commonly employed. This guide provides an objective comparison of these two internal standards, supported by available experimental data and detailed methodologies, to assist in the selection of the most suitable option for your analytical needs.
Principle of Deuterated Internal Standards
Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a mass shift that is readily detectable by a mass spectrometer, allowing for the differentiation of the internal standard from the endogenous analyte. Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. This mimicry allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.
Performance Comparison: this compound vs. Hydrocortisone-d4
While both this compound and Hydrocortisone-d4 are effective internal standards, their suitability can depend on the specific analytical method and potential for in-source or metabolic conversion. The majority of published methods preferentially utilize Hydrocortisone-d4.
Hydrocortisone-d4 (Cortisol-d4) is the more extensively documented and commercially available deuterated internal standard for hydrocortisone analysis. Numerous validated LC-MS/MS methods have demonstrated its reliability.
This compound (Cortisol-d3) is a viable alternative, and its primary theoretical advantage lies in its isotopic stability profile. A potential concern with Hydrocortisone-d4 is the in vivo conversion to this compound through a cortisone (B1669442) intermediate.[1][2][3] While this is primarily a consideration for in vivo metabolic studies, it highlights a potential for isotopic instability. If the analytical conditions are not carefully optimized, in-source loss of a single deuterium atom from d4 could theoretically contribute to the signal of a d3 isotopologue, although this is generally considered a low risk with modern instrumentation.
| Performance Metric | Hydrocortisone-d4 Performance Data |
| Linearity (r²) | >0.99[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL to 6 nmol/L[4][5][6] |
| Intra-day Precision (%CV) | <10%[4][6][7] |
| Inter-day Precision (%CV) | <15%[5][6][7] |
| Accuracy/Recovery | 85-115%[5][6] |
| Matrix Effect | Generally low and compensated for by the internal standard[4][8] |
Experimental Protocols
The following are detailed methodologies for the quantification of hydrocortisone in biological matrices using a deuterated internal standard.
Sample Preparation
1. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 200 µL of plasma or serum, add 25 µL of the internal standard working solution (e.g., Hydrocortisone-d4 in methanol).
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Solid-Phase Extraction (SPE)
-
Protocol:
-
To 500 µL of urine, add 25 µL of the internal standard working solution.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile containing 0.1% formic acid (Mobile Phase B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both hydrocortisone and the deuterated internal standard.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of hydrocortisone, the following diagrams are provided.
Caption: A typical workflow for hydrocortisone quantification using an internal standard.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Synthesis of a deuterium-labeled cortisol for the study of its rate of 11 beta-hydroxy dehydrogenation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splanchnic cortisol production occurs in humans: evidence for conversion of cortisone to cortisol via the 11-beta hydroxysteroid dehydrogenase (11beta-hsd) type 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
Cross-Validation of Bioanalytical Assays: A Comparative Guide to Using Different Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success.[1] In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for achieving accurate and precise quantification of analytes within complex biological matrices.[1][2] However, the choice between different deuterated analogues of an analyte can introduce variability, making a thorough cross-validation process essential to ensure data consistency and reliability.[1][3][4]
This guide provides an objective comparison of analytical methods using different deuterated standards, supported by experimental data and detailed methodologies. It aims to equip researchers with the necessary knowledge to navigate the complexities of cross-validation, thereby ensuring the robustness of their bioanalytical assays.
The Critical Role of Deuterated Standards
Deuterated internal standards are invaluable in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[5] This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[1]
Despite these advantages, the number and position of deuterium (B1214612) atoms in the molecule can lead to slight differences in chromatographic retention times and extraction recoveries, a phenomenon known as the "isotope effect".[1][6] This can potentially impact the accuracy and precision of the analytical method.[4][5] Therefore, when changing the deuterated internal standard in a validated assay, a cross-validation is crucial.
Data Presentation: Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is a critical step in developing robust bioanalytical methods.[3] While stable isotope-labeled internal standards (SIL-ISs) are preferred, the degree of deuteration can influence analytical outcomes. The following tables summarize the performance of different internal standards in the bioanalysis of various compounds.
Table 1: Performance Comparison of Different Internal Standard Types
| Analyte | Internal Standard (IS) Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| Pesticide (Imidacloprid) | No Internal Standard | 10 | Varies >60% | >50% | [3] |
| Deuterated Analogue | 10 | Within 25% | <20% | [3] | |
| Tubulin Inhibitor (D-24851) | No Internal Standard | 1 - 1000 | 83.1 - 116.8 | 3.1 - 11.2 | [3] |
| Structural Analogue IS | 1 - 1000 | 118.2 - 130.4 | 18.2 - 27.5 | [3] | |
| Deuterated (d4) SIL-IS | 1 - 1000 | 97.8 - 102.1 | 2.1 - 4.5 | [3] | |
| Sirolimus | Structural Analogue (DMR) | Not Specified | Results were higher | 7.6 - 9.7 | [3] |
| Deuterated (d4) SIL-IS | Not Specified | Not Specified | 2.5 - 4.2 | [3] |
Table 2: Hypothetical Cross-Validation Data for a New Deuterated Standard
This table illustrates a hypothetical dataset from a cross-validation experiment comparing a new deuterated internal standard (IS-2) to the original, validated standard (IS-1).
| Sample ID | Concentration with IS-1 (ng/mL) | Concentration with IS-2 (ng/mL) | % Difference |
| QC Low 1 | 5.2 | 5.4 | 3.8% |
| QC Low 2 | 5.1 | 5.3 | 3.9% |
| QC Low 3 | 5.3 | 5.5 | 3.8% |
| QC Mid 1 | 50.5 | 51.5 | 2.0% |
| QC Mid 2 | 49.8 | 50.9 | 2.2% |
| QC Mid 3 | 50.1 | 51.2 | 2.2% |
| QC High 1 | 402.1 | 408.2 | 1.5% |
| QC High 2 | 398.7 | 405.1 | 1.6% |
| QC High 3 | 400.5 | 406.9 | 1.6% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable bioanalytical results.[3] The following are example protocols for sample preparation and LC-MS/MS analysis.
-
Spiking: To a plasma sample, add a known amount of the analyte and the respective deuterated internal standard (e.g., 10 µL of a working solution). For cross-validation, prepare separate sets of samples for each deuterated standard being evaluated.[3]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample.[3]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.[5]
-
Instrumentation: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Employ a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
-
Gradient Elution: Use a suitable gradient to separate the analytes of interest.
-
Ionization and Detection: Operate in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM) for detection.[2]
-
Data Analysis: Calculate the peak area ratio of the analyte to its corresponding deuterated internal standard. Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards. Determine the concentration of unknown samples by interpolation from this curve.[2]
Mandatory Visualizations
Diagrams are essential for clarifying complex processes and relationships in bioanalytical method validation.[4]
Caption: Cross-validation workflow for different deuterated standards.
Caption: Role of deuterated standards in compensating for variability.
References
A Comparative Guide to Linearity Assessment of Hydrocortisone Assays: The Role of Hydrocortisone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydrocortisone (B1673445) is critical in various fields, from clinical diagnostics to pharmaceutical research. A key parameter in the validation of any quantitative assay is linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. This guide provides a comparative analysis of the linearity of hydrocortisone assays, with a particular focus on the benefits of using a deuterated internal standard, Hydrocortisone-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Importance of Internal Standards in Linearity Assessment
In quantitative analysis, particularly with complex biological matrices, variations in sample preparation and instrument response can introduce significant errors. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. The use of an IS, especially a stable isotope-labeled version of the analyte like this compound, is considered the gold standard for LC-MS/MS assays. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification.
Comparison of Linearity in Hydrocortisone Assays
The following table summarizes the linearity of various reported methods for hydrocortisone quantification. The comparison highlights the performance of methods utilizing a deuterated internal standard against those that do not or use a different type of internal standard.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Hydrocortisone-d4 | 0.1 - 120 ng/mL | >0.999 | [1] |
| LC-MS/MS | Deuterated IS | 5 - 500 ng/mL | 0.997 | [2] |
| UPLC-MS/MS | Tolperisone | 2.5 - 400 ng/mL (plasma) | ≥0.987 | [3] |
| RP-HPLC | None specified | 0.02 - 0.4 mg/mL | 0.9989 | [4][5] |
| LC-MS/MS | Betamethasone | 1 - 1000 ng/mL | 0.9937 | [6] |
As the data indicates, methods employing a deuterated internal standard consistently demonstrate excellent linearity over a wide concentration range, with correlation coefficients approaching ideal values. This underscores the robustness and reliability that a stable isotope-labeled internal standard brings to the assay.
Experimental Protocol: Linearity Assessment of a Hydrocortisone LC-MS/MS Assay Using this compound
This section details a typical experimental protocol for assessing the linearity of a hydrocortisone assay in human plasma using this compound as an internal standard.
Materials and Reagents
-
Hydrocortisone reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Hydrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve hydrocortisone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of hydrocortisone working solutions by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Preparation of Calibration Curve Standards
-
To a set of microcentrifuge tubes, add a fixed volume of the Internal Standard Working Solution (e.g., 50 µL).
-
Add an aliquot of the appropriate Hydrocortisone Working Standard Solution to each tube to achieve a final concentration range for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add drug-free human plasma to each tube.
-
Vortex mix the samples.
Sample Extraction
-
Perform a protein precipitation by adding a specified volume of cold acetonitrile to each plasma sample.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both hydrocortisone and this compound.
Data Analysis
-
Integrate the peak areas for both hydrocortisone and this compound for each calibration standard.
-
Calculate the peak area ratio (Hydrocortisone peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of hydrocortisone.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.
Workflow for Linearity Assessment
The following diagram illustrates the logical workflow for performing a linearity assessment of a hydrocortisone assay.
Caption: Workflow for Linearity Assessment of Hydrocortisone Assay.
References
- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
The Gold Standard in Bioanalysis: A Comparative Guide to Hydrocortisone-d3 Based Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of hydrocortisone (B1673445) is paramount for robust clinical and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies, focusing on the superior performance of methods utilizing a deuterated internal standard, such as Hydrocortisone-d3, against alternative approaches.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalysis. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for variability and matrix effects. This guide presents a detailed comparison of an LC-MS/MS method employing a deuterated internal standard with a conventional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method that does not utilize an internal standard.
Quantitative Performance Comparison
The data presented below, compiled from various validation studies, clearly demonstrates the enhanced performance of the LC-MS/MS method with a deuterated internal standard in terms of linearity, accuracy, precision, and sensitivity.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Cortisol-d4) | RP-HPLC-UV without Internal Standard |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | 0.9989[2] |
| Accuracy (Recovery) | 85-105%[1] | 98-101%[2] |
| Precision (Relative Standard Deviation, RSD) | <10%[1] | Intraday: 0.19-0.55%, Interday: 0.33-0.71%[2] |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | 0.010662 mg/mL (10662 ng/mL)[2] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 0.0323076 mg/mL (32307.6 ng/mL)[2] |
Experimental Protocols
Detailed methodologies for both a representative LC-MS/MS method with a deuterated internal standard and an RP-HPLC-UV method are provided below to allow for a thorough understanding of the experimental conditions.
Method 1: LC-MS/MS with Deuterated Internal Standard (this compound/Cortisol-d4)
This method is designed for the highly sensitive and specific quantification of hydrocortisone in biological matrices like urine or plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Spiking: To 1 mL of the urine sample, add a known concentration of the deuterated internal standard (e.g., 20 ng/mL of Cortisol-d4).[1]
-
SPE Column Conditioning: Precondition an Oasis® HLB SPE column sequentially with 3 mL of methanol (B129727) and 3 mL of water.[1]
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 3 mL of water, 3 mL of 20% acetone (B3395972) in water, and 1 mL of hexane (B92381) to remove interferences.[1]
-
Elution: Elute the hydrocortisone and the internal standard from the column with 2 mL of methanol.
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 100 µL of a 1:1 methanol/water solution containing 0.1% formic acid.[1]
2. LC-MS/MS Analysis [1]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both hydrocortisone and the deuterated internal standard.
-
Method 2: RP-HPLC-UV without Internal Standard
This method is suitable for the quantification of hydrocortisone in pharmaceutical preparations.
1. Sample Preparation (Direct Dilution) [2]
-
Standard Stock Solution: Accurately weigh and dissolve hydrocortisone reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 0.02 to 0.4 mg/mL).[2]
-
Sample Solution: For a pharmaceutical preparation, accurately weigh a portion equivalent to a known amount of hydrocortisone and dissolve it in the mobile phase. Further dilute as necessary to fall within the calibration range.
2. RP-HPLC-UV Analysis [2]
-
Liquid Chromatography:
-
UV Detection:
-
Wavelength: 254 nm.[2]
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both analytical methods.
Caption: Comparative experimental workflows.
The logical relationship highlighting the advantage of using a deuterated internal standard is depicted in the diagram below.
Caption: Rationale for improved accuracy with a deuterated IS.
References
A Comparative Guide to Deuterated Internal Standards for Hydrocortisone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in the quantification of endogenous compounds like hydrocortisone (B1673445) (cortisol), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is crucial for correcting variations during sample preparation and analysis. Among the choices for internal standards, deuterated analogs of the analyte are frequently employed. This guide provides a comparative overview of the performance of Hydrocortisone-d3 (Cortisol-d3) and other deuterated alternatives, focusing on the key analytical figures of merit: the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is a critical step in method development for quantitative bioanalysis. Ideally, the internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. Deuterated standards, such as this compound and Hydrocortisone-d4 (Cortisol-d4), are considered the gold standard as they are chemically almost identical to the analyte.
The following table summarizes the reported LOD and LOQ values for hydrocortisone (cortisol) when using different deuterated internal standards across various biological matrices. It is important to note that a direct comparison is challenging as the data is collated from different studies employing varied experimental conditions, instruments, and validation protocols. However, this compilation provides valuable insights into the achievable sensitivity for hydrocortisone quantification with these internal standards.
| Internal Standard | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Cortisol-d3 | Plasma | 1.37 nmol/L[1] | 2.73 nmol/L[1] |
| Cortisol-d4 | Cortisol | Urine | 6 nmol/L[2][3] | - |
| Cortisol-d4 | Cortisol | Urine | - | 0.05 ng/mL[4] |
| Cortisol-d4 | Cortisol | Serum | 0.2 ng/mL[5] | 1.0 ng/mL[5] |
| Cortisol-d4 | Cortisol | Saliva | 20 pg/mL[6] | 100 pg/mL[6] |
| Deuterated IS | Hydrocortisone | Synthetic Urine | - | 5 ng/mL |
Experimental Protocols
The following sections detail generalized experimental methodologies for the quantification of hydrocortisone in biological matrices using a deuterated internal standard and LC-MS/MS. These protocols are based on common practices described in the cited literature.
Sample Preparation
A robust sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte. The two most common techniques are protein precipitation and liquid-liquid extraction.
1. Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 10 µL of the internal standard working solution (e.g., Cortisol-d4 in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[7]
2. Liquid-Liquid Extraction (for Plasma/Serum/Urine):
-
To a 0.5 mL aliquot of the biological sample (e.g., plasma or urine), add the deuterated internal standard.
-
Add a water-immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether.[1]
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction of the analyte and internal standard into the organic phase.
-
Centrifuge to achieve phase separation.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.[8]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.[9]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for hydrocortisone analysis.[8]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both hydrocortisone and the deuterated internal standard are monitored to ensure selectivity and accurate quantification.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows in hydrocortisone bioanalysis.
References
- 1. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Quantification of Hydrocortisone
In the realm of clinical and research diagnostics, the accurate measurement of hydrocortisone (B1673445) is paramount for the assessment of various physiological and pathological conditions, including adrenal disorders like Cushing's syndrome and Addison's disease. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an objective comparison of common hydrocortisone quantification methods based on data from inter-laboratory studies, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Performance Data
The performance of different analytical methods for hydrocortisone quantification varies in terms of accuracy, precision, and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered the reference method due to its high specificity and accuracy.[1] Immunoassays, while widely used for their convenience, can exhibit positive bias due to cross-reactivity with other steroids.[2][3][4]
Below is a summary of performance characteristics from various inter-laboratory comparison studies.
| Method | Parameter | Value | Reference |
| LC-MS/MS | Inter-laboratory CV | 6.2% - 10.7% (for cortisone (B1669442) and 11-deoxycortisol) | [5] |
| Inter-assay CV | 1.5% - 4.5% | [6] | |
| Bias vs. Reference Method | Generally low | [1][4] | |
| Linearity (r²) | >0.999 | [6][7] | |
| Limit of Quantification (LOQ) | < 0.05 ng/mL - 1.0 ng/mL | [6][7][8] | |
| Immunoassays | Correlation with LC-MS/MS (r) | 0.950 - 0.998 | [2][3] |
| Bias vs. LC-MS/MS | Positive bias observed across multiple platforms | [2][3][4] | |
| Inter-assay Variation | Can be significant, especially between different manufacturers | [1] | |
| Sensitivity & Specificity (for Cushing's) | 89.66% - 93.10% & 93.33% - 96.67% | [2][3] | |
| GC-MS | Inter-assay CV | 3% - 4% (for plasma cortisol) | [9][10] |
| Bias vs. ALTM | -15.5% to +83.1% (for urinary free cortisol) | [11] |
CV: Coefficient of Variation; ALTM: All Laboratories Trimmed Mean
Experimental Methodologies
A generalized workflow for an inter-laboratory comparison of hydrocortisone quantification is depicted below. This process is essential for establishing standardized procedures and ensuring the comparability of results across different laboratories.[12][13][14]
References
- 1. Multicenter comparison of cortisol as measured by different methods in samples of patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aminer.cn [aminer.cn]
- 4. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurements of hydrocortisone and cortisone for longitudinal profiling of equine plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. External quality assessment of assays for cortisol in plasma: use of target data obtained by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. External quality assessment of urinary-free cortisol measurement in the UK against a gas chromatography mass spectroscopy reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of proficiency testing in achieving standardization and harmonization between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling and Its Effect on Hydrocortisone Retention Time: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the analytical behavior of isotopically labeled compounds is crucial for pharmacokinetic studies, metabolism assays, and as internal standards in quantitative analysis. This guide provides a comparative analysis of the expected impact of deuterium (B1214612) labeling on the retention time of hydrocortisone (B1673445) in reversed-phase high-performance liquid chromatography (RP-HPLC).
The Isotope Effect in Chromatography
The substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the chromatographic isotope effect. In gas chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts. However, in reversed-phase liquid chromatography (RP-HPLC), the effect is primarily governed by subtle changes in the molecule's polarity. Deuterium is slightly more electron-donating than protium (B1232500) (¹H), which can lead to minor alterations in the polarity of the molecule. In the context of RP-HPLC, where less polar compounds are retained longer on a non-polar stationary phase, even a small increase in polarity due to deuterium substitution can result in a slightly shorter retention time.
Comparative Retention Time Data
| Compound | Typical Retention Time (minutes) | Expected Retention Time of Deuterated Analog (minutes) |
| Hydrocortisone | 2.26[1] | Slightly less than 2.26 |
Note: The expected retention time for the deuterated analog is a projection based on the chromatographic isotope effect. The exact retention time shift would be minimal and would need to be experimentally determined.
Experimental Protocol for Hydrocortisone Analysis
This section details a representative RP-HPLC method for the analysis of hydrocortisone, which can be adapted for a comparative study of its deuterated analog.
Objective: To determine and compare the retention times of hydrocortisone and deuterium-labeled hydrocortisone using RP-HPLC with UV detection.
Materials:
-
Hydrocortisone reference standard
-
Deuterated hydrocortisone reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
ODS (C18) HPLC column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, water, and acetic acid in a 60:30:10 (v/v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve hydrocortisone and deuterated hydrocortisone in methanol to prepare individual stock solutions.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Prepare a mixed standard solution containing both hydrocortisone and its deuterated analog.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the individual standard solutions to determine the retention time of each compound separately.
-
Inject the mixed standard solution to confirm the resolution between the two compounds.
-
Record the chromatograms and note the retention times.
-
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the retention times of hydrocortisone and its deuterated analog.
Caption: Workflow for comparing hydrocortisone and its deuterated analog's retention times.
References
Validation of Hydrocortisone-d3 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydrocortisone (B1673445), a vital corticosteroid hormone, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies submitted for regulatory approval. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comprehensive comparison of Hydrocortisone-d3 against other common alternatives, supported by experimental data, to facilitate the validation of bioanalytical methods in a regulated environment.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for internal standards is a stable isotope-labeled (SIL) version of the analyte.[1] this compound, a deuterated form of hydrocortisone, is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is critical for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.
Alternative internal standards, such as structural analogs (e.g., prednisolone), may not perfectly mimic the analyte's behavior, potentially leading to inaccuracies in quantification. While they can be used when a SIL-IS is unavailable, deuterated standards are strongly preferred for regulated bioanalysis to ensure the highest data quality.
Performance Comparison of Internal Standards
The following table summarizes typical performance data for an LC-MS/MS method for hydrocortisone quantification, comparing the use of this compound with a non-deuterated (structural analog) internal standard. This data is compiled from various sources and represents typical validation outcomes.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Prednisolone) | Acceptance Criteria (FDA/EMA) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | Clearly defined and reproducible |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | Can be > 15% | Should be investigated and minimized |
| Recovery (% Consistency) | Consistent across concentrations | May be variable | Consistent and reproducible |
Experimental Protocols
A robust and validated bioanalytical method is essential for regulatory submissions. The following section details a typical experimental protocol for the quantification of hydrocortisone in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting hydrocortisone from plasma.
-
Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Hydrocortisone and this compound stock solutions (in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
-
Procedure:
-
Spike 100 µL of blank human plasma with the appropriate concentrations of hydrocortisone for calibration standards and quality control (QC) samples.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and QCs.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A gradient elution is employed to separate hydrocortisone from endogenous interferences. A typical gradient might start at 30% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: Precursor ion (m/z) 363.2 → Product ion (m/z) 121.1
-
This compound: Precursor ion (m/z) 366.2 → Product ion (m/z) 121.1
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of this compound for regulated bioanalysis.
Caption: Experimental workflow for the bioanalytical method validation of hydrocortisone.
Caption: Logical relationship of key validation parameters for regulated bioanalysis.
References
A Comparative Analysis of Hydrocortisone-d3 and 13C-hydrocortisone for Quantitative Research
For researchers, scientists, and drug development professionals, the accurate quantification of hydrocortisone (B1673445) in biological matrices is critical. The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for achieving reliable data. This guide provides an objective comparison of two commonly used labeled hydrocortisone analogs: Hydrocortisone-d3 and 13C-hydrocortisone.
This comparison guide delves into the key performance differences between deuterated and carbon-13 labeled hydrocortisone, supported by experimental data and detailed methodologies. The choice of internal standard can significantly impact the accuracy, precision, and robustness of an analytical method.
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between this compound and 13C-hydrocortisone as internal standards lie in their chromatographic behavior, isotopic stability, and effectiveness in compensating for matrix effects.[1]
-
Chromatographic Co-elution: A significant advantage of 13C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1][2] Because the mass difference is due to a heavier isotope of a backbone atom, the physicochemical properties like polarity and hydrophobicity are virtually identical to the native hydrocortisone.[1] In contrast, deuterated standards can exhibit a slight chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[1] This "isotope effect" is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase.[1]
-
Isotopic Stability: 13C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with protons from the solvent or matrix.[2] Deuterium (B1214612) labels, particularly those on heteroatoms or activated carbon atoms, can be prone to back-exchange with hydrogen atoms, which can compromise the accuracy of quantification.[3]
-
Matrix Effects: Due to their ideal co-elution, 13C-labeled standards are more effective at compensating for ion suppression or enhancement caused by matrix components.[1][2] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and 13C-hydrocortisone based on available data.
| Property | This compound | 13C-hydrocortisone |
| Typical Mass Shift | M+3[4] | M+3 (for 13C3)[5] |
| Isotopic Purity | ≥98 atom % D | 99%[5] |
| Molecular Weight | Varies with deuteration pattern (e.g., ~365.49 g/mol for d3) | Varies with 13C count (e.g., 365.44 g/mol for 13C3)[5] |
| Chromatographic Shift | Potential for slight shift relative to unlabeled hydrocortisone[1] | Generally co-elutes with unlabeled hydrocortisone[1][2] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange depending on label position[3] | Highly stable, no risk of back-exchange[2] |
Experimental Protocols
A typical experimental protocol for the analysis of hydrocortisone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard is outlined below. This protocol can be adapted for use with either this compound or 13C-hydrocortisone.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction) [6]
-
To 250 µL of human serum or plasma, add 750 µL of acetonitrile (B52724) containing the internal standard (either this compound or 13C-hydrocortisone) at a known concentration.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate (B1210297) to the supernatant.
-
Vortex for 5 minutes for liquid-liquid extraction.
-
Transfer the organic (ethyl acetate) layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both hydrocortisone and the internal standard.
-
Hydrocortisone: A common transition is m/z 363.2 -> 121.1.[8]
-
This compound: The precursor ion will be shifted by +3 (m/z 366.2), while the product ion may or may not be shifted depending on the location of the deuterium atoms. A common transition is m/z 366.2 -> 121.1.[8]
-
13C-hydrocortisone: The precursor ion will be shifted according to the number of 13C atoms (e.g., m/z 366.2 for 13C3), with the product ion also potentially shifted.
-
-
3. Quantification
-
The concentration of hydrocortisone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of hydrocortisone and a constant concentration of the internal standard.
Mandatory Visualization
Caption: A typical experimental workflow for hydrocortisone quantification using LC-MS/MS.
Caption: Simplified glucocorticoid signaling pathway of hydrocortisone.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cortisol (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10371-C [isotope.com]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
Safety Operating Guide
Proper Disposal of Hydrocortisone-d3 in a Laboratory Setting
The proper disposal of Hydrocortisone-d3, a deuterated form of the steroid hormone hydrocortisone (B1673445), is a critical aspect of laboratory safety and environmental responsibility. As a compound used in research and development, its disposal must adhere to strict guidelines to mitigate potential hazards. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Safety Data Sheets (SDS) for hydrocortisone indicate that it may pose risks of damaging an unborn child and may cause organ damage through prolonged or repeated exposure.[1] Therefore, standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste stream unless determined otherwise by a formal hazardous waste determination. The process involves careful segregation, packaging, labeling, and transfer to a certified waste disposal vendor.
-
Waste Characterization : The first step is to classify the waste. While Hydrocortisone itself is not explicitly listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be considered hazardous due to its toxicological properties.[2] Waste generators are legally responsible for determining if a chemical is a hazardous waste.[2] Given its potential reproductive toxicity, it is prudent to manage it as a hazardous pharmaceutical waste. The deuterated nature of this compound does not alter its chemical hazardous properties; stable isotopes like deuterium (B1214612) are not radioactive, and therefore, no additional precautions beyond those for the non-labeled compound are necessary for disposal.
-
Segregation : this compound waste, whether in pure form or in solution, must be segregated from non-hazardous laboratory trash. It should also be kept separate from other incompatible chemical waste streams to prevent dangerous reactions.
-
Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical waste. For solid this compound, a securely sealed plastic or glass container is appropriate. If dissolved in a solvent, the container must be compatible with that solvent.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents, including any solvents and their concentrations. The accumulation start date (the date the first drop of waste is added to the container) must also be clearly marked.
-
Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request : Once the container is full or has reached the accumulation time limit set by your institution's policy (often 9-12 months), a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Final Disposal Method : The recommended disposal method for hydrocortisone is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by a licensed and certified hazardous waste disposal facility. Never dispose of this compound down the drain or in the regular trash.
Waste Management Best Practices
To ensure compliance and safety, the following quantitative limits and best practices for hazardous waste accumulation should be observed.
| Parameter | Guideline |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) |
| Maximum Accumulation Time in SAA | 9-12 months from the accumulation start date |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound must be disposed of as hazardous waste |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Hydrocortisone-d3
For researchers, scientists, and drug development professionals, the safe and compliant handling of active pharmaceutical ingredients (APIs) such as Hydrocortisone-d3 is of utmost importance. This document provides a comprehensive operational and disposal plan, with a focus on personal protective equipment (PPE) and engineering controls to minimize exposure and ensure laboratory safety.
Hazard Classification: Hydrocortisone is classified as a hazardous substance.[1][2] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2] Although a specific Safety Data Sheet (SDS) for this compound is not always readily available, it is prudent to handle it with the same high level of caution as its non-deuterated counterpart, as isotopic labeling is unlikely to significantly alter the toxicological profile.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent skin contact, inhalation, and ingestion of this compound powder.[3] The use of PPE should be considered the final barrier to exposure after engineering and administrative controls have been implemented.[4]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable nitrile gloves.[3][4][5] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[4][5] |
| Body Protection | Gown/Coverall | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3][5] |
| Eye Protection | Goggles/Face Shield | Safety glasses with side shields or chemical splash goggles should be worn.[3][6][7] A face shield offers a fuller range of protection against splashes.[4][7] |
| Respiratory Protection | Respirator | For handling powders outside of a containment unit, a NIOSH-approved N95 or N100 respirator is recommended to protect against airborne particles.[4][8] |
Operational Plan
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container. Inspect for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][9] The container should be kept tightly closed and protected from light.[1][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Access: Store in a locked-up area accessible only to qualified or authorized personnel.
Handling and Preparation (Weighing and Reconstitution)
This procedure should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Preparation:
-
Assemble all necessary equipment (e.g., weigh paper, spatula, solvent, vortex mixer) before starting.
-
Don the appropriate PPE as outlined in the table above (double gloves, gown, eye protection, and respirator if outside containment).
-
-
Weighing:
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of this compound powder onto weigh paper.
-
Avoid generating dust.[1] If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
Close the primary container tightly after weighing.
-
-
Reconstitution:
-
Transfer the weighed powder to a suitable vial.
-
Add the appropriate solvent as per the experimental protocol.
-
Seal the vial and mix thoroughly until the solid is completely dissolved. A vortex mixer can be used if necessary.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with a suitable decontaminating solution.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.[5]
-
Remove the remaining PPE and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[5]
-
Disposal Plan
Proper disposal of unused or expired this compound and contaminated materials is essential to protect personnel and the environment.[10]
-
Segregation: Do not mix hazardous pharmaceutical waste with other waste streams.[3]
-
Containment:
-
Place all contaminated disposable items (e.g., gloves, gowns, weigh paper, pipette tips) into a leak-proof, sealable container or bag clearly labeled "Hazardous Pharmaceutical Waste".[3]
-
For unused this compound, the best method of disposal is through a drug take-back program or a licensed hazardous waste disposal company.[11][12]
-
If a take-back program is unavailable, the unused drug can be prepared for disposal in the trash.[11] Do not flush down the toilet unless specifically instructed to do so.[10][12]
-
-
Storage: Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic until it is collected by a certified waste management service.[3]
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hsa.ie [hsa.ie]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. dea.gov [dea.gov]
- 11. How to safely dispose of medication near you | HealthPartners Blog [healthpartners.com]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
